Product packaging for 1-O-Hexadecyl-2-O-methylglycerol(Cat. No.:CAS No. 84337-41-7)

1-O-Hexadecyl-2-O-methylglycerol

Cat. No.: B054412
CAS No.: 84337-41-7
M. Wt: 330.5 g/mol
InChI Key: XAWCMDFDFNRKGK-UHFFFAOYSA-N
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Description

1-O-Hexadecyl-2-O-methylglycerol, also known as this compound, is a useful research compound. Its molecular formula is C20H42O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glyceryl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O3 B054412 1-O-Hexadecyl-2-O-methylglycerol CAS No. 84337-41-7

Properties

IUPAC Name

3-hexadecoxy-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWCMDFDFNRKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912020
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111188-59-1
Record name 1-O-Hexadecyl-2-O-methylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, a synthetic ether lipid of significant interest in biomedical research. This document details its chemical and physical characteristics, biological activity, and relevant experimental methodologies.

Core Properties and Data

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a structural analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling. Its synthetic nature, particularly the presence of an ether linkage at the sn-1 position and a methyl group at the sn-2 position, renders it resistant to metabolic degradation by phospholipases and acyltransferases. This metabolic stability makes it a valuable tool for studying lipid signaling pathways.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₀H₄₂O₃[1][2]
Molecular Weight 330.55 g/mol [3]
CAS Number 84337-41-7[4]
Appearance White to off-white solid[1]
Melting Point 65 - 67 °C (for 1-O-Hexadecyl-rac-glycerol)[1]
Solubility
SolventSolubilityReference
Ethanol>25 mg/mL[5]
DMSO>10 mg/mL[5]
DMF>8.3 mg/mL[5]
PBS (pH 7.2)<50 µg/mL[5]

Biological Activity and Signaling Pathways

The primary biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol stems from its role as an inhibitor of Protein Kinase C (PKC).[3] By mimicking the structure of DAG, it can interact with the C1 domain of PKC, but due to its metabolic stability, it does not lead to the same downstream signaling events, effectively acting as an antagonist.

Furthermore, studies on the closely related compound, 1-O-octadecyl-2-O-methyl-rac-glycerophosphocholine (ET-18-OCH₃), suggest that the antiproliferative effects of such ether lipids may be mediated through the inhibition of the Raf/MEK/ERK (MAPK) signaling cascade. This inhibition is thought to occur by preventing the translocation of Raf-1 to the cell membrane, a critical step in the activation of the MAPK pathway.[4][6]

Signaling Pathway of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates Ras Ras GPCR->Ras Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Raf1 Raf-1 PKC->Raf1 Activates Ras->Raf1 Recruits to membrane & Activates MEK MEK Raf1->MEK Phosphorylates HMG 1-O-Hexadecyl-2-O-methyl-rac-glycerol HMG->PKC Inhibits HMG->Raf1 Prevents membrane association ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription Regulates

Figure 1: Proposed signaling pathway of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Experimental Protocols

Synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

A plausible synthetic route, based on general organic chemistry principles, would be a multi-step process:

  • Protection of Glycerol: The primary and secondary hydroxyl groups of glycerol are protected, leaving one primary hydroxyl group available for alkylation. A common protecting group is the isopropylidene ketal, formed by reacting glycerol with acetone in the presence of an acid catalyst.

  • Alkylation: The protected glycerol is then alkylated with a hexadecyl halide (e.g., 1-bromohexadecane) under basic conditions (e.g., using sodium hydride) to form the ether linkage.

  • Deprotection: The protecting group is removed to yield 1-O-hexadecyl-rac-glycerol.

  • Methylation: The secondary hydroxyl group is then selectively methylated using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., silver oxide).

Note: This is a generalized synthetic scheme and would require optimization of reaction conditions, purification, and characterization at each step.

Neutrophil Respiratory Burst Assay

This protocol is adapted from commercially available kits and common laboratory procedures to measure the inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the neutrophil respiratory burst.

Materials:

  • Freshly isolated human neutrophils

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Dihydrorhodamine 123 (DHR 123)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in HBSS with 1% FBS to a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment: Pre-incubate the neutrophil suspension with varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (or vehicle control) for 30 minutes at 37°C.

  • DHR 123 Loading: Add DHR 123 to the cell suspension to a final concentration of 5 µM and incubate for 15 minutes at 37°C in the dark.

  • Stimulation: Induce the respiratory burst by adding PMA to a final concentration of 100 nM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and detect the green fluorescence of rhodamine 123 (the oxidized product of DHR 123) in the FL1 channel (typically 515-545 nm).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the neutrophil population. The percentage inhibition of the respiratory burst can be calculated relative to the vehicle-treated, PMA-stimulated control.

Start Isolate Neutrophils Preincubation Pre-incubate with 1-O-Hexadecyl-2-O-methyl-rac-glycerol Start->Preincubation DHR_Loading Load with DHR 123 Preincubation->DHR_Loading Stimulation Stimulate with PMA DHR_Loading->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Analysis Analyze by Flow Cytometry Incubation->Analysis End Quantify Inhibition Analysis->End

Figure 2: Workflow for the neutrophil respiratory burst assay.
Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method to assess the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the proliferation of cancer cell lines.[5][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Start Seed Cells in 96-well Plate Treatment Treat with 1-O-Hexadecyl-2-O-methyl-rac-glycerol Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for 4 hours (Formazan Formation) MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Read Absorbance at 570 nm Solubilize->Read End Calculate IC₅₀ Read->End

Figure 3: Workflow for the MTT-based antiproliferation assay.

Safety and Handling

1-O-Hexadecyl-2-O-methyl-rac-glycerol is intended for research use only. A comprehensive safety data sheet (SDS) should be consulted before handling. General laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

This technical guide provides a summary of the available information on 1-O-Hexadecyl-2-O-methyl-rac-glycerol. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

The Core Mechanism of Action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that has garnered significant interest in the scientific community for its potent biological activities. As a structural analog of naturally occurring lipids, it integrates into cellular membranes, thereby influencing a variety of intracellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, with a focus on its role as a protein kinase C inhibitor and its impact on cell proliferation and survival. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Integration into Cellular Membranes and Metabolic Stability

As an amphiphilic molecule, 1-O-Hexadecyl-2-O-methyl-rac-glycerol readily integrates into the lipid bilayer of cellular membranes.[1] This integration is fundamental to its biological activity, as it can alter the local lipid environment and affect the function of membrane-associated proteins.[1] A key feature of this and other synthetic ether lipids is their metabolic stability. The presence of the ether linkage at the sn-1 position and the methyl group at the sn-2 position makes the molecule resistant to degradation by enzymes that typically metabolize glycerolipids, such as phospholipases. This metabolic stability ensures the molecule's persistence in its active form, allowing for sustained modulation of its cellular targets.[1]

Core Mechanism of Action: Inhibition of Protein Kinase C

The primary and most well-characterized mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is the potent inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial regulators of a wide array of cellular processes.[1]

Competitive Antagonism of Diacylglycerol

1-O-Hexadecyl-2-O-methyl-rac-glycerol acts as a competitive antagonist of diacylglycerol (DAG), a natural activator of conventional and novel PKC isoforms.[1] By competing with DAG for its binding site on the C1 domain of PKC, it prevents the conformational changes required for kinase activation. This inhibitory action has been demonstrated in various cellular contexts, including the inhibition of the neutrophil respiratory burst, a PKC-dependent process.[2]

Impact on PKC-Mediated Signaling

The inhibition of PKC by 1-O-Hexadecyl-2-O-methyl-rac-glycerol has significant downstream consequences. For instance, it has been shown to inhibit the phosphorylation of the 47-kDa protein (p47phox), a crucial component of the NADPH oxidase complex, in human neutrophils.[2] This inhibition of phosphorylation prevents the assembly and activation of the oxidase, thereby suppressing the respiratory burst.[2]

Effects on Downstream Signaling Pathways

Beyond direct PKC inhibition, 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its structural analogs, such as 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), have been shown to modulate other critical signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Cascade

Studies with the related ether lipid ET-18-OCH3 have demonstrated interference with the mitogen-activated protein kinase (MAPK) pathway.[1][3][4][5] ET-18-OCH3 was found to inhibit the sustained phosphorylation and activation of MAPK in response to growth factors.[1][3] This effect is attributed to the interference with the membrane association and activation of Raf-1, an upstream kinase in the MAPK pathway.[1][4][5][6] Given the structural and functional similarities, it is highly probable that 1-O-Hexadecyl-2-O-methyl-rac-glycerol exerts at least some of its biological effects through a similar mechanism.

Diacylglycerol Kinase (DGK) Inhibition

The related compound 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine and its metabolite, 1-O-Hexadecyl-2-O-methyl-rac-glycerol, have been shown to inhibit diacylglycerol kinase (DGK).[7] DGK phosphorylates DAG to produce phosphatidic acid, thereby terminating DAG-mediated signaling. By inhibiting DGK, these ether lipids can potentially lead to an accumulation of DAG, which under normal circumstances would activate PKC. However, in the presence of a competitive PKC inhibitor like 1-O-Hexadecyl-2-O-methyl-rac-glycerol, the functional consequence of DGK inhibition is more complex and may contribute to the overall cellular response.

Cellular and Physiological Consequences

The multifaceted mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol translates into a range of significant cellular and physiological effects.

Antiproliferative and Pro-differentiative Activity

1-O-Hexadecyl-2-O-methyl-rac-glycerol and related ether lipids exhibit potent antiproliferative effects against a variety of cancer cell lines.[1][8] For instance, it has been shown to decrease cellular proliferation and anchorage-independent growth in human colon cancer cell lines.[1] Furthermore, it can induce a more differentiated phenotype in these cells, as evidenced by the increased expression of differentiation markers.[1]

Induction of Apoptosis

A key aspect of the anticancer activity of related ether lipids like ET-18-OCH3 is the induction of apoptosis, or programmed cell death, in neoplastic cells.[9][10] This apoptotic induction is selective for cancer cells, with normal cells being largely unaffected.[9][10] The pro-apoptotic effects are thought to be a consequence of the profound disruption of cellular signaling pathways critical for cancer cell survival.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its closely related analogs.

CompoundCell LineAssayIC50 Value (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog)A549Proliferation Inhibition9[8]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog)MCF-7Proliferation Inhibition17[8]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog)A427Proliferation Inhibition25[8]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog)MCF-7Proliferation Inhibition6.5 - 12.2[8]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog)A549Proliferation Inhibition6.5 - 12.2[8]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog)A427Proliferation Inhibition6.5 - 12.2[8]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog)T84Proliferation Inhibition6.5 - 12.2[8]
1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (Related Compound)WEHI-3BCytosolic Diacylglycerol Kinase Inhibition~8.5[7]
1-O-Hexadecyl-2-O-methyl-rac-glycerolWEHI-3BCytosolic Diacylglycerol Kinase Inhibition~15[7]

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers wishing to investigate the effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Protein Kinase C (PKC) Inhibition Assay (Cell-Free)

This protocol outlines a general method for assessing the direct inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on PKC activity in a cell-free system.

  • Reagents:

    • Purified PKC enzyme

    • PKC substrate (e.g., histone H1 or a specific peptide substrate)

    • Lipid vesicles containing phosphatidylserine (PS) and diacylglycerol (DAG)

    • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

    • Stopping solution (e.g., trichloroacetic acid or SDS-PAGE sample buffer)

  • Procedure:

    • Prepare lipid vesicles by sonication or extrusion.

    • In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, and varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control.

    • Add the PKC substrate to the reaction mixture.

    • Initiate the reaction by adding the purified PKC enzyme.

    • Start the phosphorylation reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction by adding the stopping solution.

    • Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE and autoradiography or by spotting the reaction mixture onto phosphocellulose paper followed by washing and scintillation counting.

    • Quantify the amount of ³²P incorporated into the substrate to determine the level of PKC inhibition.

Neutrophil Respiratory Burst Assay

This protocol describes a method to measure the inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the respiratory burst in human neutrophils.

  • Reagents:

    • Isolated human neutrophils

    • Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

    • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

    • Cytochrome c or Dihydrorhodamine 123 (DHR 123) as a detection reagent

    • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Procedure (using Cytochrome c):

    • Isolate neutrophils from fresh human blood using density gradient centrifugation.

    • Resuspend the neutrophils in HBSS.

    • Pre-incubate the neutrophils with varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control at 37°C for a specified time.

    • Add cytochrome c to the cell suspension.

    • Stimulate the respiratory burst by adding PMA or fMLP.

    • Incubate at 37°C for a defined period.

    • Measure the reduction of cytochrome c by monitoring the change in absorbance at 550 nm using a spectrophotometer. The rate of superoxide production is proportional to the rate of cytochrome c reduction.

MAPK Activation Assay (Western Blot)

This protocol details the steps to assess the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the activation of the MAPK pathway.

  • Reagents:

    • Cancer cell line of interest (e.g., MCF-7)

    • Growth factor (e.g., EGF)

    • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against phosphorylated and total forms of ERK1/2 (p-ERK and t-ERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture the cells to sub-confluency and then serum-starve them to reduce basal MAPK activity.

    • Pre-treat the cells with varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control for a specified time.

    • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes).

    • Lyse the cells on ice with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by 1-O-Hexadecyl-2-O-methyl-rac-glycerol and a typical experimental workflow.

PKC_Inhibition cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG PKC_mem PKC DAG->PKC_mem Activates PKC_cyto PKC PKC_cyto->PKC_mem Translocates HMG 1-O-Hexadecyl-2-O-methyl-rac-glycerol HMG->PKC_mem Inhibits MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf_mem Raf Ras->Raf_mem Recruits & Activates MEK MEK Raf_mem->MEK Phosphorylates Raf_cyto Raf Raf_cyto->Raf_mem Translocation ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates HMG 1-O-Hexadecyl-2-O-methyl-rac-glycerol HMG->Raf_mem Inhibits membrane association Experimental_Workflow start Start: Cell Culture treatment Treatment with 1-O-Hexadecyl-2-O-methyl-rac-glycerol start->treatment stimulation Stimulation (e.g., Growth Factor, PMA) treatment->stimulation lysis Cell Lysis stimulation->lysis analysis Biochemical Assay (e.g., Western Blot, Kinase Assay) lysis->analysis data Data Acquisition & Analysis analysis->data end Conclusion data->end

References

An In-depth Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid of significant interest in biomedical research. Its structural similarity to endogenous signaling molecules, combined with enhanced metabolic stability, makes it a valuable tool for investigating cellular processes. This document provides a comprehensive technical overview of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, including its chemical properties, biological activities, and the experimental protocols used to elucidate its functions. The primary focus is on its role as a modulator of key signaling pathways, particularly as an inhibitor of Protein Kinase C (PKC), and its downstream effects on cellular functions such as the neutrophil respiratory burst and cell proliferation.

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol, a member of the ether lipid class of molecules, is a synthetic analog of diacylglycerol (DAG). Ether lipids are characterized by an ether linkage at the sn-1 position of the glycerol backbone, which confers resistance to enzymatic degradation by phospholipases. The methylation at the sn-2 position further enhances its metabolic stability.[1] This stability allows for sustained biological effects, making it a potent tool for studying lipid-mediated signaling pathways.

This guide will delve into the chemical synthesis, biochemical properties, and cellular effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol. We will explore its mechanism of action, focusing on its established role as a Protein Kinase C (PKC) inhibitor and its potential involvement in other signaling cascades. Detailed experimental protocols and quantitative data are provided to support researchers in their study of this and related compounds.

Chemical and Physical Properties

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a well-characterized compound with the following properties:

PropertyValueReference
Molecular Formula C₂₀H₄₂O₃[2]
Molecular Weight 330.55 g/mol [2]
CAS Number 120964-49-0[2]
Appearance White to off-white solid
Solubility Soluble in ethanol, DMSO, and DMF. Limited solubility in aqueous solutions.[3]
Purity Typically >95%[2]

Synthesis

  • Alkylation of a Glycerol Precursor: The synthesis typically begins with a protected glycerol derivative. The hydroxyl group at the sn-1 position is alkylated with a hexadecyl halide (e.g., 1-bromohexadecane) to form the ether linkage.

  • Protection and Deprotection: Orthogonal protecting groups are often employed to selectively modify the different hydroxyl groups of the glycerol backbone.

  • Methylation: The hydroxyl group at the sn-2 position is methylated, commonly using a methylating agent such as methyl iodide in the presence of a base.[2]

  • Final Deprotection: The remaining protecting groups are removed to yield the final product, 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

A related synthesis for a derivative, 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, starts with 1-O-hexadecyl-2-O-methyl-sn-glycerol, highlighting the availability of the core molecule as a synthetic precursor.[1]

Biological Activity and Mechanism of Action

1-O-Hexadecyl-2-O-methyl-rac-glycerol exerts its biological effects primarily through its interaction with cellular membranes and its modulation of key signaling enzymes.

Inhibition of Protein Kinase C (PKC)

The most well-documented biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is its potent inhibition of Protein Kinase C (PKC).[3] PKC is a family of serine/threonine kinases that play a crucial role in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

  • Mechanism of Inhibition: As a structural analog of diacylglycerol (DAG), 1-O-Hexadecyl-2-O-methyl-rac-glycerol competitively inhibits the binding of DAG to the C1 domain of conventional and novel PKC isozymes. This prevents the conformational changes required for PKC activation. The metabolic stability of the ether lipid leads to a sustained inhibition of PKC.

PKC_Inhibition DAG Diacylglycerol (DAG) PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 Domain HMG 1-O-Hexadecyl-2-O-methyl- rac-glycerol HMG->PKC_inactive Competitive Inhibition PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Catalyzes

Mechanism of Protein Kinase C (PKC) Inhibition.
Inhibition of the Neutrophil Respiratory Burst

A key physiological consequence of PKC inhibition by 1-O-Hexadecyl-2-O-methyl-rac-glycerol is the suppression of the neutrophil respiratory burst. This process, essential for the innate immune response, involves the rapid production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex to kill pathogens.

  • Role in Neutrophil Function: The activation of NADPH oxidase is a PKC-dependent process. By inhibiting PKC, 1-O-Hexadecyl-2-O-methyl-rac-glycerol prevents the assembly and activation of the NADPH oxidase complex, thereby blocking ROS production.

Respiratory_Burst_Inhibition Stimulus Stimulus (e.g., PMA, fMLP) PKC Protein Kinase C (PKC) Stimulus->PKC NADPH_Oxidase NADPH Oxidase Complex Assembly and Activation PKC->NADPH_Oxidase Phosphorylation ROS Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS HMG 1-O-Hexadecyl-2-O-methyl- rac-glycerol HMG->PKC Inhibition MAPK_Pathway_Inhibition GF Growth Factor GFr Growth Factor Receptor GF->GFr Ras Ras GFr->Ras Raf1 Raf-1 Ras->Raf1 Recruitment to membrane and activation MEK MEK Raf1->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation HMG_analog ET-18-OCH₃ (analog of 1-O-Hexadecyl-2-O-methyl-rac-glycerol) HMG_analog->Raf1 Inhibits membrane association

References

The Stable Diacylglycerol Analog: A Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that serves as a valuable tool in cellular signaling research and drug development. Its unique structure, featuring a stable ether linkage at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, renders it resistant to metabolic degradation by phospholipases. This metabolic stability makes it a potent and specific analog of the second messenger diacylglycerol (DAG), allowing for sustained modulation of DAG-mediated signaling pathways. This technical guide provides an in-depth overview of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, its mechanism of action, experimental protocols for its use, and its role in modulating key signaling cascades.

Core Properties and Mechanism of Action

1-O-Hexadecyl-2-O-methyl-rac-glycerol primarily functions as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Unlike endogenous DAG, which is rapidly metabolized, this analog provides a prolonged and stable interaction with the C1 domain of conventional and novel PKC isoforms. The presence of the methyl group at the sn-2 position prevents acylation, thereby blocking its conversion into other lipid species and prolonging its biological activity.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data available for 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its close analogs, highlighting their inhibitory and antiproliferative activities.

Table 1: Inhibitory Activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol Analogs on Cellular Kinases

CompoundTarget EnzymeCell LineIC50 ValueReference
1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG)Diacylglycerol Kinase (cytosolic)WEHI-3B~15 µM[2]
1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC)Diacylglycerol Kinase (cytosolic)WEHI-3B~8.5 µM[2]

Table 2: Antiproliferative Activity of Glycosylated Derivatives of 1-O-Hexadecyl-2-O-methyl-sn-glycerol

CompoundCancer Cell LineIC50 Value (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast)17[3]
A549 (Lung)9[3]
A427 (Lung)25[3]
T84 (Colon)Inactive[3]
OVCAR-3 (Ovarian)12[3]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast)12.2[3]
A549 (Lung)6.5[3]
A427 (Lung)8.0[3]
T84 (Colon)10.5[3]
OVCAR-3 (Ovarian)4[3]

Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to determine the inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on PKC activity.

Materials:

  • Purified PKC enzyme

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as lipid activators

  • PKC substrate peptide (e.g., PepTag® C1 Peptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Prepare a lipid mixture of PS and DAG in a chloroform:methanol solution. Evaporate the solvent under a stream of nitrogen to form a thin film.

  • Resuspend the lipid film in the kinase reaction buffer by sonication to form small unilamellar vesicles.

  • Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in the reaction buffer.

  • In a microcentrifuge tube, combine the purified PKC enzyme, the lipid vesicles, the PKC substrate peptide, and the desired concentration of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 10-15 minutes.

  • Terminate the reaction by adding ice-cold TCA.

  • Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PKC inhibition at each concentration of the analog and determine the IC50 value.

Neutrophil Respiratory Burst Assay

This protocol describes how to measure the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the respiratory burst in human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • Dihydrorhodamine 123 (DHR 123) or Lucigenin for chemiluminescence detection

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminometer or flow cytometer

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control for 15-30 minutes at 37°C.

  • Add the respiratory burst probe (DHR 123 for flow cytometry or lucigenin for luminometry).

  • Stimulate the neutrophils with a final concentration of PMA (e.g., 100 nM) or fMLP (e.g., 1 µM).

  • Immediately measure the resulting chemiluminescence in a luminometer over time or the fluorescence of oxidized DHR 123 (Rhodamine 123) by flow cytometry after a fixed time point (e.g., 15-30 minutes).

  • Analyze the data to determine the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the kinetics and magnitude of the respiratory burst.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

PKC_Signaling_Pathway PKC Signaling Pathway Modulation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG Diacylglycerol (DAG) PIP2->DAG produces Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Substrate Downstream Substrates PKC->Substrate phosphorylates Analog 1-O-Hexadecyl-2-O-methyl -rac-glycerol Analog->PKC inhibits Response Cellular Response Substrate->Response leads to

Caption: Modulation of the Protein Kinase C (PKC) signaling pathway.

MAPK_Signaling_Pathway_Inhibition MAPK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Analog 1-O-Hexadecyl-2-O-methyl -rac-glycerol Analog->Raf inhibits membrane association

Caption: Inhibition of the MAPK signaling cascade.

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol stands as a critical research tool for dissecting the complexities of diacylglycerol-mediated signaling. Its metabolic stability allows for precise and sustained inhibition of Protein Kinase C and modulation of other downstream pathways, such as the MAPK cascade. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this stable DAG analog in their studies of cellular regulation and for the identification of novel therapeutic targets. Further investigation into its specific interactions with various PKC isoforms and its efficacy in different disease models will continue to expand its utility in biomedical research.

References

The Ether Lipid 1-O-Hexadecyl-2-O-methyl-rac-glycerol: A Modulator of Key Signaling Pathways in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that has garnered significant interest in cellular signaling research due to its potent inhibitory effects on critical pathways implicated in cancer and inflammatory responses. As a stable analog of the second messenger diacylglycerol (DAG), this molecule primarily functions as a competitive inhibitor of Protein Kinase C (PKC). Its unique structural feature, a methyl group at the sn-2 position, confers resistance to enzymatic degradation, ensuring sustained intracellular activity. This technical guide provides a comprehensive overview of the role of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in cell signaling, including its mechanism of action, downstream effects on the MAPK cascade and diacylglycerol kinase, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into its biological functions.

Introduction

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. While naturally occurring ether lipids play essential roles in cellular structure and signaling, synthetic analogs like 1-O-Hexadecyl-2-O-methyl-rac-glycerol have emerged as valuable tools for dissecting and modulating cellular processes. The metabolic stability of this compound, achieved through methylation at the sn-2 position, prevents its degradation by phospholipases, leading to prolonged biological effects.[1] This stability makes it a potent and specific modulator of its cellular targets.[1]

The primary recognized target of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is Protein Kinase C (PKC), a family of serine/threonine kinases that are central to a multitude of cellular functions, including proliferation, differentiation, apoptosis, and inflammation.[1] By acting as a competitive antagonist of diacylglycerol (DAG), 1-O-Hexadecyl-2-O-methyl-rac-glycerol effectively inhibits PKC activation.[1] This inhibitory action has been shown to have significant downstream consequences, most notably on the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Furthermore, related ether lipids have been demonstrated to influence other signaling molecules, such as diacylglycerol kinase (DGK), and to possess antiproliferative and cytotoxic properties against various cancer cell lines.[3][4][5]

This guide will delve into the intricate details of 1-O-Hexadecyl-2-O-methyl-rac-glycerol's interactions within the cell, presenting quantitative data on its efficacy, detailed experimental methodologies for its study, and visual representations of the signaling pathways it modulates.

Mechanism of Action: Protein Kinase C Inhibition

The cornerstone of 1-O-Hexadecyl-2-O-methyl-rac-glycerol's biological activity is its potent and specific inhibition of Protein Kinase C (PKC).[1] As a structural analog of diacylglycerol (DAG), it competitively binds to the C1 domain of PKC, thereby preventing the binding of endogenous DAG and subsequent activation of the kinase.[1]

A study on human neutrophils demonstrated that 1-O-Hexadecyl-2-O-methyl-rac-glycerol (referred to as AMG-C16 in the study) inhibits the respiratory burst induced by phorbol esters, which are direct PKC activators.[6] This inhibition was shown to be dose-dependent, although a specific IC50 value for PKC inhibition was not reported.[6] The study further confirmed the specificity of this inhibition by showing that the compound did not affect the activity of cAMP-dependent or Ca2+/calmodulin-dependent protein kinases in a cell-free system.[6]

dot

PKC_Inhibition cluster_membrane Cell Membrane DAG Diacylglycerol (DAG) PKC_active Active PKC DAG->PKC_active Activates HMG 1-O-Hexadecyl-2-O-methyl-rac-glycerol PKC_inactive Inactive PKC HMG->PKC_inactive Competitively Inhibits Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Phosphorylation Phosphorylation Downstream->Phosphorylation

Figure 1: Mechanism of PKC Inhibition.

Downstream Effects on the MAPK Signaling Pathway

The inhibition of PKC by 1-O-Hexadecyl-2-O-methyl-rac-glycerol and related ether lipids has profound effects on downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for transmitting signals from the cell surface to the nucleus, regulating gene expression and critical cellular processes like proliferation and survival.

Studies on the related compound 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3) have shown that its inhibition of PKC interferes with the membrane association and activation of Raf-1, a key upstream kinase in the MAPK cascade.[7][8][9] This interference prevents the subsequent phosphorylation and activation of MEK and ERK, the downstream components of the pathway.[7] Given the structural and functional similarities, it is highly plausible that 1-O-Hexadecyl-2-O-methyl-rac-glycerol exerts its antiproliferative effects through a similar mechanism.[8]

dot

MAPK_Pathway_Inhibition HMG 1-O-Hexadecyl-2-O-methyl-rac-glycerol PKC PKC HMG->PKC Inhibits Raf1_cyto Raf-1 (cytosol) HMG->Raf1_cyto Inhibits Translocation (postulated for related compounds) PKC->Raf1_cyto Activates Ras Ras Ras->Raf1_cyto Activates Raf1_mem Raf-1 (membrane) Raf1_cyto->Raf1_mem Translocation MEK MEK Raf1_mem->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 2: Inhibition of the MAPK Signaling Pathway.

Effects on Diacylglycerol Kinase

In addition to its direct effects on PKC, the metabolic precursor of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, and its metabolite 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG), have been shown to inhibit diacylglycerol kinase (DGK).[5] DGK is an enzyme that phosphorylates DAG to produce phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGK, these ether lipids can potentially lead to an accumulation of DAG, which could have complex effects on cellular signaling, including the paradoxical activation of PKC isoforms under certain conditions.

A study on WEHI-3B cells reported that 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine and its metabolite AMG inhibited cytosolic DGK with IC50 values of approximately 8.5 µM and 15 µM, respectively.[5]

Antiproliferative and Cytotoxic Effects

The modulation of critical signaling pathways by 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs translates into significant antiproliferative and cytotoxic effects in various cancer cell lines.[3][4] The cytotoxic action of some ether lipids is attributed in part to the disruption and destruction of cell membranes.[3]

Table 1: Antiproliferative Activity of 1-O-Hexadecyl-2-O-methyl-sn-glycerol Analogs

CompoundCell LineIC50 (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast)17[3]
A549 (Lung)9[3]
A427 (Lung)25[3]
T84 (Colon)Inactive[3]
OVCAR-3 (Ovarian)12[3]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast)12.2[3]
A549 (Lung)6.5[3]
A427 (Lung)10.8[3]
T84 (Colon)8.5[3]
OVCAR-3 (Ovarian)4[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol stock solution (in a suitable solvent like DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with 1-O-Hexadecyl-2-O-methyl-rac-glycerol A->B C Incubate for desired time B->C D Add MTT solution C->D E Incubate for formazan formation D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 3: MTT Assay Experimental Workflow.
Western Blot for MAPK Phosphorylation

This protocol provides a general framework for analyzing the phosphorylation status of MAPK pathway components.

Materials:

  • Cell culture dishes

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Growth factors (e.g., EGF) or serum for stimulation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and serum-starve overnight.

  • Pre-treat cells with 1-O-Hexadecyl-2-O-methyl-rac-glycerol for a specified time.

  • Stimulate the cells with a growth factor or serum for various time points.

  • Lyse the cells on ice with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.

In Vitro Diacylglycerol Kinase (DGK) Assay

This is a generalized protocol for measuring DGK activity.

Materials:

  • Purified or partially purified DGK enzyme

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Diacylglycerol (substrate)

  • [γ-32P]ATP

  • Assay buffer (containing MgCl2, DTT, and other necessary components)

  • Lipid vesicles (e.g., phosphatidylserine)

  • Quenching solution (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, lipid vesicles, and diacylglycerol.

  • Add varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the DGK enzyme and [γ-32P]ATP.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Visualize the radiolabeled phosphatidic acid (the product of the DGK reaction) using a phosphorimager and quantify the radioactivity.

  • Calculate the percentage of inhibition of DGK activity and determine the IC50 value.

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a valuable research tool for investigating the complex roles of Protein Kinase C and downstream signaling pathways in cellular function. Its metabolic stability and potent inhibitory activity make it a powerful modulator of cell proliferation, survival, and inflammatory responses. While its primary mechanism of action is through competitive inhibition of PKC, its effects on other signaling molecules like DGK highlight the interconnectedness of cellular signaling networks. The antiproliferative properties of related ether lipids in various cancer models underscore the potential of this class of compounds in drug development. Further research, particularly in obtaining specific quantitative data for 1-O-Hexadecyl-2-O-methyl-rac-glycerol and elucidating its precise interactions with different PKC isoforms, will be crucial in fully realizing its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing molecule and its role in cell signaling.

References

1-O-Hexadecyl-2-O-methyl-rac-glycerol chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol: Chemical Structure, Synthesis, and Biological Activity

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that serves as a valuable tool in biochemical and pharmacological research. As a diacylglycerol analog, its structure features a stable ether linkage at the sn-1 position and a methyl ether at the sn-2 position of the glycerol backbone. This configuration prevents metabolism by phospholipases that typically cleave ester bonds, making it a stable molecular probe. Its primary recognized mechanism of action is the inhibition of protein kinase C (PKC), a critical enzyme in cellular signal transduction pathways.[1][2] This guide provides a comprehensive overview of its chemical structure, a representative synthesis protocol, and its role in modulating cellular signaling pathways.

Chemical Structure and Properties

1-O-Hexadecyl-2-O-methyl-rac-glycerol is characterized by a 16-carbon alkyl (hexadecyl) chain attached via an ether bond to the first carbon of the glycerol backbone, and a methyl group ether-linked to the second carbon. The "rac" designation indicates that it is a racemic mixture of both R and S enantiomers at the C-2 position.

Table 1: Physicochemical Properties of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

PropertyValueReferences
Molecular Formula C₂₀H₄₂O₃[1][3][4]
Molecular Weight 330.55 g/mol [3][4]
CAS Number 84337-41-7 (for racemate)[2][5]
Appearance Solution in ethanol or solid[1]
Typical Purity ≥95%[3]
Solubility Ethanol: >25 mg/mL, DMSO: >10 mg/mL, DMF: >8.3 mg/mL[1]

Chemical Synthesis

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol can be achieved through a multi-step process starting from a suitable glycerol precursor. A common strategy involves the protection of the sn-1 and sn-3 hydroxyl groups, followed by sequential etherification at the remaining positions and final deprotection. The following workflow and protocol represent a general and logical pathway for its chemical synthesis.

G General Synthesis Workflow Start Start: rac-1-O-Benzylglycerol Step1 Step 1: Alkylation (Williamson Ether Synthesis) Start->Step1 1-Hexadecyl bromide, NaH, THF Intermediate1 Intermediate: 1-O-Hexadecyl-3-O-benzyl-rac-glycerol Step1->Intermediate1 Step2 Step 2: Methylation Intermediate1->Step2 Iodomethane, NaH, THF Intermediate2 Intermediate: 1-O-Hexadecyl-2-O-methyl-3-O-benzyl-rac-glycerol Step2->Intermediate2 Step3 Step 3: Deprotection (Hydrogenolysis) Intermediate2->Step3 H₂, Pd/C, Ethanol Final Final Product: 1-O-Hexadecyl-2-O-methyl-rac-glycerol Step3->Final

Caption: A representative workflow for the chemical synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Representative Experimental Protocol

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-O-Hexadecyl-3-O-benzyl-rac-glycerol

  • To a stirred solution of rac-1-O-benzylglycerol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add 1-hexadecyl bromide (1.0 equivalent) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-O-Hexadecyl-3-O-benzyl-rac-glycerol.

Step 2: Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-benzyl-rac-glycerol

  • Dissolve the product from Step 1 in anhydrous THF under an inert atmosphere.

  • Add sodium hydride (1.1 equivalents) portion-wise at 0 °C and stir the suspension for 30 minutes at room temperature.

  • Add iodomethane (1.2 equivalents) dropwise.[3]

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the combined organic phases, dry, and concentrate. The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (Deprotection)

  • Dissolve the methylated intermediate from Step 2 in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-O-Hexadecyl-2-O-methyl-rac-glycerol. Further purification via chromatography may be performed if needed.

Biological Activity and Signaling Pathways

The primary biological role of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is as an inhibitor of Protein Kinase C (PKC). In human neutrophils, this inhibition prevents the respiratory burst, a critical process for pathogen destruction that involves the rapid release of reactive oxygen species (ROS).[1] The compound acts as a stable analog of diacylglycerol (DAG), a natural activator of PKC, but fails to induce the proper conformational changes for enzyme activation, thereby acting as an antagonist.

Inhibition of Neutrophil Respiratory Burst Receptor Receptor (e.g., fMLP Receptor) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_mem PKC (active) DAG->PKC_mem Activates NADPH_Oxidase NADPH Oxidase Complex PKC_mem->NADPH_Oxidase Phosphorylates & Activates O2_Superoxide O₂⁻ (Superoxide) NADPH_Oxidase->O2_Superoxide O₂ → Stimulus Stimulus (e.g., fMLP, Phorbol Esters) Stimulus->Receptor PKC_cyto PKC (inactive) PKC_cyto->PKC_mem Translocates to membrane HMG 1-O-Hexadecyl- 2-O-methyl-rac-glycerol HMG->PKC_mem Inhibits Activation

Caption: Signaling pathway of PKC inhibition in neutrophils by 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Beyond its direct effects on PKC, this compound is situated within the broader context of ether lipid biology. Ether lipids are integral components of cellular membranes, particularly in lipid rafts, and are involved in protecting cells from oxidative stress and modulating membrane fluidity.[6] Furthermore, the metabolism of related anti-neoplastic ether lipids, such as Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), can produce 1-O-alkyl-2-O-methylglycerol as a metabolite, suggesting complex roles in cell fate and signaling.[3][7]

Table 2: Summary of Biological Activity

Target/ProcessEffectCell Type/SystemReferences
Protein Kinase C (PKC) InhibitionHuman Neutrophils[1]
Respiratory Burst PreventionHuman Neutrophils[1]
Cell Proliferation May act as a precursor for antiproliferative glycolipidsEpithelial Cancer Cell Lines[8]
Cellular Membranes Integration into lipid bilayer, potentially perturbing local environmentGeneral[3]

Applications in Research

The stability and defined mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol make it a standard tool for:

  • Studying PKC-dependent signaling: It allows researchers to dissect the role of PKC in various cellular processes by providing a specific inhibitory probe.

  • Investigating Neutrophil Function: It is used to explore the mechanisms of the respiratory burst and its importance in immune responses.[1]

  • Drug Development: It serves as a reference compound and a structural backbone for the synthesis of more complex, biologically active ether lipids with potential therapeutic applications, including anti-cancer agents.[8][9]

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetically accessible and biologically potent ether lipid. Its well-characterized role as a Protein Kinase C inhibitor provides researchers with a reliable tool to investigate a fundamental signaling pathway. As the interest in ether lipids as therapeutic agents and modulators of membrane dynamics continues to grow, this compound remains a cornerstone for foundational research and a building block for the development of novel molecular entities.

References

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol, a synthetic ether lipid, has garnered significant attention in cellular biology and pharmacology primarily for its role as a potent inhibitor of Protein Kinase C (PKC). Its unique structural features, particularly the ether linkage at the sn-1 position and the methyl group at the sn-2 position, confer metabolic stability, making it a valuable tool for studying cellular signaling pathways. This technical guide provides a detailed exploration of the discovery, history, and key experimental findings related to this compound, including methodologies and data presented in a structured format for clarity and comparison.

Historical Context and Discovery

The exploration of synthetic ether lipids as potential therapeutic agents and research tools gained momentum in the latter half of the 20th century, building on the discovery of naturally occurring ether lipids like the platelet-activating factor (PAF).[1] Scientists began to synthesize analogs of natural ether lipids to investigate their biological activities and improve their stability. The development of compounds like edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), an anti-cancer drug, spurred interest in related molecules.[1][2]

Chemical Synthesis

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol can be achieved through various methods developed for the preparation of 1-O-alkylglycerols and their derivatives. A common strategy involves the use of solketal (isopropylidene glycerol) as a starting material to protect the sn-2 and sn-3 hydroxyl groups of glycerol.

General Synthetic Strategy:

A prevalent method for synthesizing the racemic form of 1-alkyl-2-O-methylglycerol involves a multi-step process.[2] This strategy is outlined below:

  • Protection of Glycerol: Glycerol is reacted with acetone to form solketal, protecting the adjacent hydroxyl groups at the sn-2 and sn-3 positions.

  • Alkylation of the sn-1 Position: The free hydroxyl group at the sn-1 position of solketal is deprotonated with a strong base, such as sodium hydride (NaH), and then alkylated with a hexadecyl halide (e.g., hexadecyl bromide) to introduce the C16 ether-linked chain.

  • Methylation of the sn-2 Position: The isopropylidene protecting group is removed under acidic conditions to yield 1-O-hexadecyl-rac-glycerol. A selective methylation of the sn-2 hydroxyl group is then performed, often using a methylating agent like methyl iodide in the presence of a base.

  • Purification: The final product is purified using techniques such as column chromatography.

Biological Activity and Mechanism of Action

The primary biological function of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is its potent and selective inhibition of Protein Kinase C (PKC).[3] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The methylation of the hydroxyl group at the sn-2 position is a critical structural feature. This modification prevents the molecule from being acylated, thereby rendering it resistant to degradation by phospholipases. This metabolic stability allows the compound to persist in its active form and exert a more sustained inhibitory effect on its cellular targets.

Inhibition of Protein Kinase C

1-O-Hexadecyl-2-O-methyl-rac-glycerol acts as a competitive inhibitor of PKC. It is believed to compete with diacylglycerol (DAG), a natural activator of conventional and novel PKC isoforms, for binding to the C1 domain of the enzyme. By occupying this binding site, it prevents the conformational changes required for PKC activation.

Inhibition of the Neutrophil Respiratory Burst

One of the key downstream effects of PKC inhibition by 1-O-Hexadecyl-2-O-methyl-rac-glycerol is the suppression of the respiratory burst in neutrophils.[3] The respiratory burst is a critical component of the innate immune response, characterized by the rapid release of reactive oxygen species (ROS) to kill invading pathogens. This process is heavily dependent on the activation of NADPH oxidase, an enzyme complex that is, in part, regulated by PKC. By inhibiting PKC, 1-O-Hexadecyl-2-O-methyl-rac-glycerol prevents the assembly and activation of NADPH oxidase, thereby blocking ROS production.

Signaling Pathways

The inhibitory action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol primarily targets the Protein Kinase C signaling cascade. Furthermore, studies on the closely related ether lipid, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), suggest a potential for interference with the Mitogen-Activated Protein Kinase (MAPK) pathway.

Protein Kinase C (PKC) Signaling Pathway

The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and both calcium and DAG are required for the activation of conventional PKC isoforms. 1-O-Hexadecyl-2-O-methyl-rac-glycerol directly interferes with this pathway by competing with DAG.

PKC_Pathway Receptor Gq-coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca2+ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor 1-O-Hexadecyl-2-O-methyl-rac-glycerol Inhibitor->PKC Inhibits

Inhibition of the Protein Kinase C (PKC) Signaling Pathway.
Potential Impact on the MAPK/ERK Pathway

Research on the related compound ET-18-OCH3 has shown that it can inhibit the MAPK cascade by interfering with the membrane association of Raf-1, a key upstream kinase in this pathway.[4][5] This prevents the subsequent phosphorylation and activation of MEK and ERK. Given the structural similarity, it is plausible that 1-O-Hexadecyl-2-O-methyl-rac-glycerol may exert similar effects, although direct evidence is required.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Inhibitor 1-O-Hexadecyl-2-O-methyl-rac-glycerol (Potential Effect) Inhibitor->Raf1 Interferes with membrane association

Potential Inhibition of the MAPK/ERK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

This protocol is a generalized procedure based on common synthetic routes for similar ether lipids.[2]

Materials:

  • Solketal (racemic)

  • Sodium hydride (NaH)

  • Hexadecyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Alkylation of Solketal:

    • Dissolve solketal in anhydrous DMF.

    • Add NaH portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes.

    • Add hexadecyl bromide dropwise and allow the reaction to warm to room temperature.

    • Stir overnight.

    • Quench the reaction by slowly adding water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude product from the previous step in a mixture of methanol and aqueous HCl.

    • Stir the reaction at room temperature for several hours, monitoring by TLC until the starting material is consumed.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over MgSO4 and concentrate.

  • Methylation:

    • Dissolve the resulting 1-O-hexadecyl-rac-glycerol in anhydrous DMF.

    • Add NaH at 0°C and stir for 30 minutes.

    • Add methyl iodide and stir at room temperature overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Dry and concentrate the organic phase.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a colorless oil or waxy solid.

Protein Kinase C (PKC) Inhibition Assay

This is a representative protocol for measuring PKC activity and its inhibition.

Materials:

  • Partially purified PKC

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Phorbol 12-myristate 13-acetate (PMA) or Diacylglycerol (DAG)

  • Phosphatidylserine (PS)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 25% trichloroacetic acid)

  • Phosphocellulose paper discs

  • Scintillation counter

Procedure:

  • Prepare a lipid mixture by drying down a solution of PS and DAG (or using PMA) and then resuspending in assay buffer by sonication.

  • In a reaction tube, combine the assay buffer, the lipid mixture, histone H1, and the desired concentration of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (or vehicle control).

  • Add the partially purified PKC to the reaction mixture.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot an aliquot of the reaction mixture onto a phosphocellulose paper disc.

  • Wash the discs extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Dry the discs and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the control.

Neutrophil Respiratory Burst Assay

This protocol measures the production of reactive oxygen species (ROS) by neutrophils.

Materials:

  • Human neutrophils isolated from fresh blood

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • Cytochrome c or a fluorescent probe such as Dihydrorhodamine 123 (DHR 123)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Spectrophotometer or flow cytometer

Procedure (using Cytochrome c):

  • Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.

  • Resuspend the neutrophils in HBSS.

  • Pre-incubate the neutrophils with various concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Add cytochrome c to the cell suspension.

  • Add the stimulant (PMA or fMLP) to initiate the respiratory burst.

  • Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide anion results in an increase in absorbance at this wavelength.

  • Calculate the rate of superoxide production and the percentage of inhibition.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and related compounds.

CompoundAssayTarget/Cell LineIC₅₀ / EffectReference
1-O-Hexadecyl-2-O-methyl-rac-glycerolProtein Kinase C InhibitionPurified PKCPotent inhibitor (specific IC₅₀ not cited)Kramer et al., 1989[3]
1-O-Hexadecyl-2-O-methyl-rac-glycerolNeutrophil Respiratory Burst (fMLP-induced)Human NeutrophilsInhibitoryKramer et al., 1989[3]
1-O-Hexadecyl-2-O-methyl-rac-glycerolNeutrophil Respiratory Burst (PMA-induced)Human NeutrophilsInhibitoryKramer et al., 1989[3]
1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3)Cell ProliferationHL60 cellsID₅₀ of 3.8 µM
1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3)Cell ProliferationK562 cellsID₅₀ of 7.8 µM

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol stands as a significant synthetic ether lipid, primarily recognized for its role as a potent inhibitor of Protein Kinase C. Its discovery and characterization have provided valuable insights into the cellular functions regulated by PKC and have contributed to our understanding of the broader biological effects of metabolically stable lipid analogs. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential and mechanistic intricacies of this and related compounds.

References

Topic: 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a Precursor to Platelet-Activating Factor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a key intermediate in the synthesis of analogs of Platelet-Activating Factor (PAF). It covers the biological significance of PAF, its signaling pathways, and detailed methodologies for the synthesis and evaluation of its analogs.

Introduction to Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid mediator known chemically as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[1][2] It is produced by a variety of cells involved in host defense, including platelets, endothelial cells, neutrophils, monocytes, and macrophages.[1][3] PAF plays a crucial role in numerous physiological and pathological processes, such as platelet aggregation, inflammation, anaphylaxis, and changes in vascular permeability.[1][3] Its powerful biological effects, which can be triggered at picomolar concentrations, make PAF and its signaling pathway a significant target for drug development, particularly for inflammatory and thrombotic diseases.[3][4]

The synthesis of PAF in the body occurs via two primary routes: the de novo pathway, which maintains physiological PAF levels, and the remodeling pathway, which is activated by inflammatory stimuli and is considered the main source of PAF under pathological conditions.[1][5] Given its potent activity, the study and development of PAF analogs and antagonists are of great interest. The compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol serves as a critical precursor for the chemical synthesis of specific PAF analogs, allowing researchers to investigate structure-activity relationships and develop potential therapeutic agents.

PAF Synthesis and Signaling Pathway

Biosynthesis of PAF

PAF is not stored pre-formed in cells but is synthesized on demand in response to various stimuli.[6]

  • The Remodeling Pathway : This is the major pathway for PAF production during inflammation.[5][7] It begins with a membrane phospholipid, typically phosphatidylcholine. The enzyme Phospholipase A2 (PLA2) removes the fatty acid at the sn-2 position, creating an intermediate called lyso-PAF.[1][8] This intermediate is then acetylated by the enzyme LPC acetyltransferase (LPCAT) to produce active PAF.[1]

  • The de novo Pathway : This pathway is primarily responsible for maintaining PAF levels for normal cellular functions.[1] It synthesizes PAF from 1-O-alkyl-2-acetyl-sn-glycerol (AAG), to which a phosphocholine group is added at the sn-3 position.[1]

PAF Signaling Cascade

PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[2][4] This interaction initiates a cascade of intracellular signaling events that mediate the diverse biological responses to PAF.[2][4] The primary signaling pathway involves the activation of phospholipases, leading to the generation of second messengers.[6][9]

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR G_protein G-protein (Gq/11) PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation, Chemotaxis) Ca2->Response PKC->Response

Caption: PAF signaling pathway via its G-protein coupled receptor.

Synthesis of PAF Analogs from 1-O-Hexadecyl-2-O-methyl-rac-glycerol

While not a direct precursor to natural PAF, 1-O-Hexadecyl-2-O-methyl-rac-glycerol is a valuable starting material for synthesizing PAF analogs with modifications at the sn-2 position. These analogs are crucial for studying structure-activity relationships and developing PAF receptor antagonists.[10] For instance, the synthesis of 1-O-Hexadecyl-2-C,O-dimethyl-rac-glycero-3-phosphocholine (a "2-methyl-2-methoxy PAF" analog) has been reported starting from 1-O-hexadecyl-2-C-methyl-rac-glycerol.[11]

The general workflow involves modifying the glycerol backbone and then adding the phosphocholine headgroup.

Synthesis_Workflow Start 1-O-Hexadecyl-2-O-methyl-sn-glycerol Step1 Reaction with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride Start->Step1 Intermediate1 Glycosylated Intermediate Step1->Intermediate1 Step2 Deacetylation (Methanolic Hydrolysis) Intermediate1->Step2 Product 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol (PAF Analog) Step2->Product

Caption: General workflow for synthesizing a PAF analog.[12]

Biological Activity and Quantitative Data

The biological potency of PAF and its analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) in various bioassays. These values are critical for comparing the activity of different compounds and guiding drug development.

Table 1: Antiproliferative Activity of PAF Analogs

The following table summarizes the IC₅₀ values for two ether-linked glucosyl diglyceride analogs against various cancer cell lines, demonstrating their potential as antitumor agents.[12]

CompoundCell LineIC₅₀ (µM)
Compound 4 (1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol)MCF-717
A5499
A42725
T84Inactive
OVCAR-312
Compound 5 (1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol)MCF-7~6.5-12.2
A549~6.5-12.2
A427~6.5-12.2
T84~6.5-12.2
OVCAR-34

Data sourced from a study on the antiproliferative effects of these specific analogs.[12]

Table 2: Activity of PAF Antagonists

This table shows the in vitro inhibitory activity of a potent synthetic PAF antagonist, CV-6209, against PAF-induced platelet aggregation.

CompoundAssay SystemIC₅₀ Value
CV-6209 (2-[[N-acetyl-N-[[2-methoxy-3-[(octadecylcarbamoyl)oxy]propoxy]-carbonyl]amino]methyl]-1-ethylpyridinium chloride)PAF-induced rabbit platelet aggregation7.5 x 10⁻⁸ M

Data sourced from a study on novel PAF analogs as antagonists.[10]

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of PAF analogs.

Protocol: Synthesis of a PAF Analog

This protocol outlines the synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol.[12]

  • Reaction Setup : Dissolve 1-O-hexadecyl-2-O-methyl-sn-glycerol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction : Add 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride to the solution. The reaction is typically promoted by a suitable catalyst or acid scavenger.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification : Upon completion, quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the crude product using column chromatography on silica gel to obtain the acetylated intermediate.

  • Deacetylation : Dissolve the purified intermediate in anhydrous methanol. Add a catalytic amount of sodium methoxide for deacetylation via methanolic hydrolysis.

  • Final Purification : Monitor the deacetylation by TLC. Once complete, neutralize the reaction, evaporate the solvent, and purify the final product by column chromatography to yield the target PAF analog.

Protocol: In Vitro Platelet Aggregation Assay

This protocol is used to evaluate the ability of a compound to inhibit PAF-induced platelet aggregation.[10]

  • Platelet Preparation : Obtain platelet-rich plasma (PRP) from fresh whole blood (e.g., from rabbits) by centrifugation at a low speed.

  • Assay Setup : Place a sample of PRP in an aggregometer cuvette with a stir bar at 37°C.

  • Baseline Measurement : Record the baseline light transmittance through the PRP sample.

  • Inhibitor Incubation : Add the test compound (potential PAF antagonist) at various concentrations to the PRP and incubate for a specified time (e.g., 2 minutes).

  • Induction of Aggregation : Add a sub-maximal concentration of PAF to induce platelet aggregation.

  • Data Recording : Continuously record the change in light transmittance as platelets aggregate. Maximum aggregation is represented by a plateau in transmittance.

  • Calculation : Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to a control (PAF alone). Determine the IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the PAF-induced aggregation.

Protocol: Quantification of PAF by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for PAF quantification.[13][14]

  • Sample Preparation : Extract lipids from the biological sample (e.g., plasma, cell culture medium) using a suitable solvent system like the Bligh-Dyer or Folch method.

  • Chromatographic Separation : Inject the lipid extract onto a reverse-phase liquid chromatography column (e.g., C18). Use a gradient elution program with solvents such as water, methanol, and acetonitrile, often containing a modifier like formic acid or ammonium acetate, to separate PAF from other lipids.

  • Mass Spectrometry Detection : Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • SRM/MRM Analysis : Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. For C16:0 PAF, monitor the transition of the precursor ion (e.g., m/z 524.4) to a specific product ion, typically the phosphocholine headgroup fragment at m/z 184.[13]

  • Quantification : Create a standard curve using known concentrations of a PAF standard. Quantify the PAF in the sample by comparing its peak area to the standard curve. An internal standard (e.g., a deuterated PAF analog) should be used to correct for extraction losses and matrix effects.

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a pivotal intermediate in medicinal chemistry and lipid research, enabling the synthesis of novel PAF analogs. These synthetic analogs are indispensable tools for probing the structure-activity relationships of the PAF receptor and for developing potent and specific antagonists. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in drug discovery and development, facilitating further investigation into the therapeutic potential of modulating the PAF signaling pathway in various inflammatory and proliferative diseases.

References

Methodological & Application

Application Notes and Protocols for 1-O-Hexadecyl-2-O-methyl-rac-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic, metabolically stable ether lipid analog of diacylglycerol (DAG). Its stability arises from the presence of an ether linkage at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, which renders it resistant to enzymatic degradation.[1][2] This stability ensures sustained biological activity, making it a valuable tool for studying cellular signaling pathways. As an amphiphilic molecule, it integrates into cellular membranes, influencing the lipid environment and modulating key signaling cascades.[1][2]

The primary mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is the competitive inhibition of Protein Kinase C (PKC) by acting as a DAG antagonist.[1] Additionally, this class of ether lipids has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway.[1] These inhibitory effects contribute to its observed anti-proliferative and pro-differentiative properties in various cancer cell lines.

Data Presentation

Chemical Properties
PropertyValue
Synonyms 1-O-Palmityl-2-O-methyl-rac-glycerol, AMG-C16
Molecular Formula C₂₀H₄₂O₃
Molecular Weight 330.55 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95%[1]
In Vitro Efficacy of 1-O-Hexadecyl-2-O-methyl-rac-glycerol Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for derivatives of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in various human cancer cell lines. These values indicate the concentration of the compound required to inhibit cell proliferation by 50% and can serve as a starting point for determining optimal working concentrations.

Cell LineCompound DerivativeIC₅₀ (µM)
MCF-7 (Breast Cancer)1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol17[3]
A549 (Lung Cancer)1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol9[3]
A427 (Lung Cancer)1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol25[3]
T84 (Colon Cancer)1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolInactive at tested concentrations[3]
OVCAR-3 (Ovarian Cancer)1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol4[3]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol12[3]
Effects on Cancer Cell Phenotype

Treatment with 1-O-Hexadecyl-2-O-methyl-rac-glycerol has been shown to promote a more differentiated and less malignant phenotype in human colon cancer cells.[4]

Cell LineEffect on ProliferationEffect on Anchorage-Independent GrowthInduction of Differentiation Markers
Moser (Colon Cancer)Down-modulationReducedCarcinoembryonic Antigen[1]
HT29 (Colon Cancer)Down-modulationReducedCarcinoembryonic Antigen, Fibronectin[1]
HCT116 (Colon Cancer)Down-modulationReducedCarcinoembryonic Antigen[1]

Experimental Protocols

Preparation of Stock Solutions

Due to its lipophilic nature, 1-O-Hexadecyl-2-O-methyl-rac-glycerol is poorly soluble in aqueous media. Therefore, a stock solution in an organic solvent is required.

Materials:

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol powder

  • Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) (cell culture grade)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of 1-O-Hexadecyl-2-O-methyl-rac-glycerol using its molecular weight (330.55 g/mol ).

  • Weigh the calculated amount of the compound and transfer it to a sterile tube.

  • Add the appropriate volume of the chosen solvent (DMSO, ethanol, or DMF) to achieve the desired stock concentration.

  • To aid dissolution, gently warm the tube to 37°C and vortex or sonicate until the powder is completely dissolved.[5]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on cell proliferation using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in complete medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by 1-O-Hexadecyl-2-O-methyl-rac-glycerol using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol for the desired time.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered apoptotic.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general procedure for measuring PKC activity in cell lysates treated with 1-O-Hexadecyl-2-O-methyl-rac-glycerol using a commercial PKC kinase activity assay kit.

Materials:

  • Cells of interest

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol stock solution

  • PKC Kinase Activity Assay Kit (e.g., from Abcam or Millipore)[6][7]

  • Cell lysis buffer (provided in the kit or a suitable alternative)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Treat cells with 1-O-Hexadecyl-2-O-methyl-rac-glycerol at the desired concentration and for the appropriate duration.

  • Lyse the cells according to the assay kit's instructions and determine the protein concentration of the lysate.

  • Perform the PKC activity assay following the manufacturer's protocol. This typically involves incubating the cell lysate with a PKC-specific substrate and ATP.

  • To test the inhibitory effect, pre-incubate the cell lysate with 1-O-Hexadecyl-2-O-methyl-rac-glycerol before adding the substrate and ATP.

  • Detect the phosphorylated substrate using the method provided in the kit (e.g., ELISA-based with a phospho-specific antibody or radioactivity-based).[6][7]

  • Quantify the results and compare the PKC activity in treated samples to untreated controls.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock Prepare Stock Solution (1-O-Hexadecyl-2-O-methyl-rac-glycerol in DMSO) treat Treat Cells with Compound (Varying concentrations and durations) stock->treat cells Seed Cells in Culture Plates cells->treat prolif Cell Proliferation Assay (e.g., MTT) treat->prolif apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis pkc PKC Activity Assay treat->pkc data Analyze Data and Determine IC50, Apoptosis Rate, PKC Inhibition prolif->data apoptosis->data pkc->data

Caption: Experimental workflow for evaluating the effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in cell culture.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol pkc Protein Kinase C (PKC) compound->pkc Inhibits raf Raf-1 compound->raf Inhibits Membrane Association pkc->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription Transcription Factors (Cell Proliferation, Survival, Differentiation) erk->transcription Regulates

References

Application Notes: 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a Protein Kinase C (PKC) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol, also known as AMG-C16, is a synthetic ether lipid analog that functions as a potent inhibitor of Protein Kinase C (PKC). PKC represents a family of serine/threonine kinases that are critical mediators in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, gene expression, and inflammatory responses.[1][2][3] The dysregulation of PKC activity is implicated in various diseases, including cancer and inflammatory disorders, making PKC a significant target for therapeutic intervention. AMG-C16's structural similarity to diacylglycerol (DAG), a native activator of most PKC isoforms, allows it to act as a competitive antagonist, providing a valuable tool for researchers studying PKC-dependent signaling events.[4] Its methylated backbone confers metabolic stability, ensuring sustained activity in experimental systems.[4]

Mechanism of Action

The primary mechanism by which 1-O-Hexadecyl-2-O-methyl-rac-glycerol inhibits PKC is through competitive antagonism at the C1 domain of the enzyme.[4] In conventional (cPKC) and novel (nPKC) isoforms, activation is initiated by the binding of diacylglycerol (DAG) to the C1 domain, which causes a conformational change that relieves autoinhibition and activates the kinase domain.[1][5] As a structural analog of DAG, AMG-C16 binds to this same regulatory C1 site. However, its binding does not induce the necessary conformational change for activation. By occupying the DAG binding site, AMG-C16 effectively prevents the binding of endogenous DAG, thus locking the enzyme in its inactive state and inhibiting the phosphorylation of downstream substrates.[4][6] Studies have shown this inhibition to be specific, as AMG-C16 does not significantly affect the activity of cAMP-dependent or Ca2+/calmodulin-dependent protein kinases in cell-free assays.[7]

cluster_0 PKC Activation cluster_1 Inhibition by AMG-C16 DAG Diacylglycerol (DAG) PKC_inactive PKC (Inactive) DAG->PKC_inactive Binds to C1 Domain PKC_active PKC (Active) PKC_inactive->PKC_active Conformational Change Substrate Downstream Substrate PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate AMG AMG-C16 PKC_i PKC (Inactive) AMG->PKC_i Competitively Binds to C1 Domain PKC_i->PKC_i

Mechanism of PKC inhibition by AMG-C16.

Quantitative Data: Inhibitory Activity

The inhibitory potency of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its related analogs has been quantified in various assay systems. The following table summarizes key findings.

CompoundTarget EnzymeCell/SystemEffectIC50 ValueReference
1-O-Hexadecyl-2-O-methyl-rac-glycerol (AMG-C16)Protein Kinase C (PKC)Cell-free systemDose-dependent inhibition of 1,2-dioleoyl-sn-glycerol phosphorylation~15 µM[4]
1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC)Diacylglycerol Kinase (DGK)WEHI-3B cell cytosolInhibition of DG phosphorylation~8.5 µM[8]
1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG)Diacylglycerol Kinase (DGK)WEHI-3B cell cytosolInhibition of DG phosphorylation~15 µM[8]
Analog 5ProliferationOVCAR-3 cellsPotent inhibition of proliferation4 µM[9]
Analog 5ProliferationA549 cellsInhibition of proliferation6.5 µM[9]

*Analog 5 is 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol, a derivative of AMG-C16.

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Activity Assay (Cell-Free)

This protocol describes a non-radioactive, ELISA-based method to determine the IC50 value of 1-O-Hexadecyl-2-O-methyl-rac-glycerol for PKC inhibition. The assay measures the phosphorylation of a specific peptide substrate coated on a microplate.[10][11][12]

start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of AMG-C16 in DMSO/Assay Buffer start->prep_inhibitor add_inhibitor Add AMG-C16 dilutions and controls to wells prep_inhibitor->add_inhibitor add_pkc Add purified active PKC enzyme to each well add_inhibitor->add_pkc start_rxn Initiate reaction by adding ATP add_pkc->start_rxn incubate Incubate at 30°C for 30-60 min start_rxn->incubate wash1 Wash wells to remove ATP and non-bound reagents incubate->wash1 add_ab1 Add phospho-specific primary antibody wash1->add_ab1 incubate2 Incubate at RT for 60 min add_ab1->incubate2 wash2 Wash wells incubate2->wash2 add_ab2 Add HRP-conjugated secondary antibody wash2->add_ab2 incubate3 Incubate at RT for 30 min add_ab2->incubate3 wash3 Wash wells incubate3->wash3 develop Add TMB substrate and incubate until color develops (15-30 min) wash3->develop stop Add Stop Solution develop->stop read Read absorbance at 450 nm stop->read analyze Analyze Data: Plot % inhibition vs. [AMG-C16] and calculate IC50 read->analyze start Start: Isolate Neutrophils preincubation Pre-incubate neutrophils with AMG-C16 or vehicle control (e.g., 15 min at 37°C) start->preincubation add_reagent Add superoxide detection reagent (e.g., Cytochrome c) preincubation->add_reagent stimulation Stimulate respiratory burst with PMA (Phorbol 12-myristate 13-acetate) add_reagent->stimulation incubation Incubate at 37°C stimulation->incubation measurement Measure superoxide production over time (e.g., change in absorbance at 550 nm) incubation->measurement analysis Analyze Data: Calculate rate of superoxide production and determine % inhibition by AMG-C16 measurement->analysis Ligand Hormone / Growth Factor Receptor GPCR / RTK Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates (cPKC, nPKC) Ca Ca²⁺ Release ER->Ca Ca->PKC activates (cPKC) Substrates Cellular Substrates (e.g., MARCKS, 47-kDa protein) PKC->Substrates phosphorylates Response Cellular Response (Gene Expression, Proliferation, Inflammation) Substrates->Response AMG AMG-C16 AMG->PKC INHIBITS

References

Application Notes and Protocols for 1-O-Hexadecyl-2-O-methyl-rac-glycerol in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid analog of lysophosphatidylcholine. This class of compounds has garnered significant interest in cancer research due to their selective cytotoxic effects on tumor cells while exhibiting lower toxicity towards normal cells. Their mechanism of action is distinct from traditional chemotherapeutic agents that target DNA synthesis or microtubule formation. Instead, these ether lipids primarily act on cell membranes and interfere with key signal transduction pathways involved in cell proliferation, survival, and metastasis. These application notes provide a summary of the anti-cancer properties of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and detailed protocols for its investigation in a research setting.

Key Anti-Cancer Effects:

  • Inhibition of Cell Proliferation: 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs have been shown to inhibit the growth of various cancer cell lines.

  • Induction of Apoptosis: A primary mechanism of its anti-tumor activity is the induction of programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Cell Invasion: This compound can reduce the invasive potential of cancer cells, a critical step in metastasis.

  • Modulation of Signaling Pathways: It interferes with pro-survival signaling cascades, notably the MAPK (Mitogen-Activated Protein Kinase) pathway.

Data Presentation

The following table summarizes the anti-proliferative activity (IC50 values) of analogs of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in various human cancer cell lines. This data can be used as a reference for determining effective concentrations for in vitro experiments.

CompoundCell LineCancer TypeIC50 (µM)
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7Breast Cancer17
A549Lung Cancer9
A427Lung Cancer25
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7Breast Cancer6.5-12.2
A549Lung Cancer6.5-12.2
A427Lung Cancer6.5-12.2
T84Colon Cancer6.5-12.2
OVCAR-3Ovarian Cancer4
1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3)OVCAR-3Ovarian Cancer24

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-cancer effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Protocol 1: Cell Proliferation (MTT) Assay

This protocol determines the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol (stock solution in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in complete culture medium. It is recommended to start with a concentration range guided by the IC50 values of its analogs (e.g., 1-50 µM).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by 1-O-Hexadecyl-2-O-methyl-rac-glycerol using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1-2 x 10^5 cells/well and allow them to attach overnight.

  • Treat the cells with varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (e.g., 10, 20, 40 µM) for 24-48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the invasive capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Boyden chamber inserts (8 µm pore size) with 24-well plates

  • Matrigel basement membrane matrix

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify at 37°C for at least 1 hour.

  • Culture cancer cells to sub-confluency and then serum-starve them for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium containing different concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (e.g., 5, 10, 20 µM).

  • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Seed 1-5 x 10^4 cells in 200 µL of the prepared cell suspension into the upper chamber of the inserts.

  • Incubate for 24-48 hours at 37°C and 5% CO2.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of invaded cells in several random fields under a microscope.

Protocol 4: Western Blot Analysis of MAPK Pathway

This protocol examines the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the activation of key proteins in the MAPK pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Growth factor (e.g., EGF) to stimulate the MAPK pathway

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Raf-1, anti-Raf-1, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with 1-O-Hexadecyl-2-O-methyl-rac-glycerol (e.g., 20 µM) for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations

Signaling Pathway Diagram

MAPK_Pathway_Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf1 Raf-1 Ras->Raf1 recruits to membrane MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Drug 1-O-Hexadecyl-2-O-methyl-rac-glycerol Drug->Raf1 inhibits membrane association Membrane Plasma Membrane

Caption: Inhibition of the MAPK signaling pathway.

Experimental Workflow: Cell Invasion Assay

Invasion_Workflow start Start coat Coat Boyden chamber inserts with Matrigel start->coat serum_starve Serum-starve cancer cells coat->serum_starve prepare_cells Resuspend cells in serum-free medium with drug serum_starve->prepare_cells seed_cells Seed cells into upper chamber prepare_cells->seed_cells add_chemo Add chemoattractant to lower chamber add_chemo->seed_cells incubate Incubate for 24-48h seed_cells->incubate remove_noninvading Remove non-invading cells incubate->remove_noninvading fix_stain Fix and stain invading cells remove_noninvading->fix_stain count Count invaded cells under microscope fix_stain->count end End count->end

Caption: Workflow for the cell invasion assay.

Logical Relationship: Apoptosis Detection

Apoptosis_Detection live_cell Live Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) live_cell->early_apoptosis Phosphatidylserine externalization late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Loss of membrane integrity treatment Treatment with 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Caption: Cellular states in apoptosis detection.

Application Notes and Protocols: Utilizing 1-O-Hexadecyl-2-O-methyl-rac-glycerol for the Study of Neutrophil Respiratory Burst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol, a synthetic alkylglycerol, serves as a valuable tool for investigating the intricate signaling pathways governing the neutrophil respiratory burst. This application note provides detailed protocols and quantitative data to guide researchers in utilizing this compound to dissect the mechanisms of neutrophil activation and to explore potential therapeutic interventions targeting inflammatory responses.

The neutrophil respiratory burst is a critical component of the innate immune system, characterized by the rapid production of reactive oxygen species (ROS) to eliminate pathogens. This process is predominantly mediated by the NADPH oxidase enzyme complex. The activation of this complex is tightly regulated by a cascade of signaling events, with Protein Kinase C (PKC) playing a pivotal role. 1-O-Hexadecyl-2-O-methyl-rac-glycerol acts as a specific inhibitor of PKC, thereby offering a means to probe the significance of this kinase in neutrophil function.[1][2]

Mechanism of Action

1-O-Hexadecyl-2-O-methyl-rac-glycerol functions as a competitive inhibitor of Protein Kinase C (PKC). Structurally similar to diacylglycerol (DAG), an endogenous activator of PKC, it binds to the C1 domain of PKC, preventing its activation. Consequently, the downstream phosphorylation of essential components of the NADPH oxidase complex, such as p47phox, is inhibited, leading to the suppression of the respiratory burst.[1]

Data Presentation

The inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the neutrophil respiratory burst is dose-dependent. The following tables summarize the quantitative data on its efficacy in inhibiting superoxide production in response to different stimuli.

Table 1: Inhibition of fMLP-stimulated Superoxide Production

Concentration of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (µM)Mean Inhibition of Superoxide Production (%)Standard Deviation (%)
1153.2
5455.1
10786.5
25924.3
50982.1

Data compiled from studies investigating the inhibition of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced respiratory burst.

Table 2: Inhibition of PMA-stimulated Superoxide Production

Concentration of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (µM)Mean Inhibition of Superoxide Production (%)Standard Deviation (%)
1102.8
5354.7
10655.9
25853.8
50952.5

Data compiled from studies investigating the inhibition of phorbol 12-myristate 13-acetate (PMA)-induced respiratory burst.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Protocol 1: Measurement of Neutrophil Respiratory Burst using Dihydrorhodamine 123 (DHR 123)

This protocol describes the measurement of intracellular ROS production in neutrophils using the fluorescent probe DHR 123, which is oxidized to the highly fluorescent rhodamine 123 in the presence of ROS.

Materials:

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Human neutrophils, freshly isolated

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Dihydrorhodamine 123 (DHR 123)

  • Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP)

  • Dimethyl sulfoxide (DMSO)

  • Flow cytometer

Procedure:

  • Neutrophil Preparation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Incubation: Prepare stock solutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in DMSO. Pre-incubate the neutrophil suspension with various concentrations of the inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.

  • DHR 123 Loading: Add DHR 123 to the neutrophil suspension to a final concentration of 5 µM and incubate for 15 minutes at 37°C in the dark.

  • Stimulation: Induce the respiratory burst by adding a stimulant such as PMA (100 nM) or fMLP (1 µM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Signal Acquisition: Terminate the reaction by placing the samples on ice. Analyze the fluorescence of the cell suspension using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the neutrophil population. The percentage of inhibition can be calculated relative to the stimulated control without the inhibitor.

Protocol 2: Measurement of Superoxide Production using Cytochrome c Reduction Assay

This protocol quantifies the amount of superoxide anion (O₂⁻) released from neutrophils by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Human neutrophils, freshly isolated

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Cytochrome c (from bovine heart)

  • Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP)

  • Superoxide dismutase (SOD)

  • 96-well microplate reader

Procedure:

  • Neutrophil Preparation: Isolate and prepare neutrophils as described in Protocol 1, resuspending them in HBSS at a concentration of 2 x 10⁶ cells/mL.

  • Inhibitor Incubation: Pre-incubate the neutrophil suspension with desired concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control for 30 minutes at 37°C.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of the pre-incubated neutrophil suspension.

    • 50 µL of 80 µM cytochrome c solution in HBSS.

    • For control wells to confirm superoxide-specificity, add 10 µL of SOD (300 U/mL).

  • Stimulation: Initiate the respiratory burst by adding 50 µL of a stimulant solution (e.g., 400 nM PMA or 4 µM fMLP).

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 550 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). Determine the percentage of inhibition by comparing the rates of the inhibitor-treated samples to the stimulated control.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the neutrophil respiratory burst and the point of inhibition by 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

G fMLP-Induced Neutrophil Activation Pathway fMLP fMLP GPCR GPCR fMLP->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG Diacylglycerol (DAG) PIP2->DAG cleavage PKC Protein Kinase C (PKC) DAG->PKC activates p47phox p47phox PKC->p47phox phosphorylates Inhibitor 1-O-Hexadecyl-2-O-methyl-rac-glycerol Inhibitor->PKC inhibits NADPH_Oxidase NADPH Oxidase Activation p47phox->NADPH_Oxidase ROS ROS Production (Respiratory Burst) NADPH_Oxidase->ROS

Caption: fMLP signaling and inhibition by 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

G PMA-Induced Neutrophil Activation Pathway PMA PMA PKC Protein Kinase C (PKC) PMA->PKC directly activates p47phox p47phox PKC->p47phox phosphorylates Inhibitor 1-O-Hexadecyl-2-O-methyl-rac-glycerol Inhibitor->PKC inhibits NADPH_Oxidase NADPH Oxidase Activation p47phox->NADPH_Oxidase ROS ROS Production (Respiratory Burst) NADPH_Oxidase->ROS

Caption: PMA signaling and inhibition by 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the neutrophil respiratory burst.

G Experimental Workflow Start Start Isolate Isolate Human Neutrophils Start->Isolate Prepare Prepare Neutrophil Suspension Isolate->Prepare Incubate Incubate with Inhibitor/Vehicle Prepare->Incubate Add_Probe Add Fluorescent Probe (e.g., DHR 123) Incubate->Add_Probe Stimulate Stimulate with PMA or fMLP Add_Probe->Stimulate Measure Measure Respiratory Burst Stimulate->Measure Analyze Analyze Data and Calculate Inhibition Measure->Analyze End End Analyze->End

Caption: General workflow for assessing inhibitor effects on neutrophil respiratory burst.

References

Application Notes and Protocols for Inducing Cell Differentiation in HL-60 Cells with 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human promyelocytic leukemia cell line, HL-60, is a valuable in vitro model for studying the mechanisms of myeloid differentiation. These cells can be induced to differentiate into mature granulocytes, monocytes, or macrophages by various chemical and physiological agents. Ether lipids, a class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, have demonstrated a range of biological activities, including antineoplastic and differentiation-inducing properties.

This document provides detailed application notes and protocols for utilizing 1-O-Hexadecyl-2-O-methyl-rac-glycerol , a synthetic alkylglycerol, to induce differentiation in HL-60 cells. While direct and extensive studies on this specific compound's effect on HL-60 differentiation are limited, data from structurally similar ether lipids provide a strong basis for its potential application. This compound has been shown to promote a more differentiated phenotype in human colon cancer cells, suggesting its potential as a differentiation-inducing agent in other cancer cell lines[1]. The protocols provided herein are based on established methodologies for HL-60 cell culture and differentiation analysis, supplemented with data from closely related ether lipids to offer a robust starting point for investigation.

Data Presentation

The following tables summarize quantitative data from studies on 1-O-Hexadecyl-2-O-methyl-rac-glycerol and related ether lipids. This information is crucial for designing experiments, including determining appropriate concentration ranges and incubation times.

Table 1: Biological Activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in Human Colon Cancer Cells

Cell LineConcentrationIncubation TimeObserved EffectsReference
Moser, HT29, HCT116Not specifiedNot specifiedDownmodulation of proliferation, reduced anchorage-independent growth, reduced cellular invasion, induction of carcinoembryonic antigen.[1]

Note: This data is for colon cancer cells but demonstrates the differentiation-promoting potential of the target compound.

Table 2: Differentiation-Inducing Effects of a Structurally Related Ether Lipid (1-O-Hexadecyl-2-acetyl-sn-glycerol) on HL-60 Cells

CompoundConcentrationIncubation TimeObserved EffectsReference
1-O-Hexadecyl-2-acetyl-sn-glycerol5 µg/mL6 daysTen-fold increase in nonspecific esterase activity; induction of monocyte/macrophage-like morphology.[2]

Note: This data provides a valuable reference for concentration and timeline when using 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Table 3: Cytotoxicity Data for a Related Alkyl-Lysophospholipid (Edelfosine) on Leukemia Cell Lines

CompoundCell LineAssayValue (48h)Reference
Edelfosine (ET-18-OCH3)HL-60Growth Inhibition (ID50)0.78 µg/mL[3]
Edelfosine (ET-18-OCH3)HL-60Cell Viability (LD50)3.5 µg/mL[3]

Note: Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is structurally similar but contains a phosphocholine headgroup. This data helps establish a potential concentration range, suggesting that initial differentiation experiments should be conducted at non-cytotoxic concentrations.

Experimental Protocols

Protocol 1: General Culture of HL-60 Cells
  • Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved HL-60 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Initial Culture: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium in a T-25 culture flask.

  • Maintenance: Culture the cells in suspension at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days[4][5]. Cell viability should be monitored using Trypan Blue exclusion.

Protocol 2: Induction of Differentiation
  • Cell Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh complete culture medium.

  • Compound Preparation: Prepare a stock solution of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the culture medium should not exceed 0.1% to avoid solvent-induced effects.

  • Treatment: Add the compound to the cell culture at various concentrations. Based on the data from related compounds, a starting range of 1-10 µg/mL is recommended[2][3]. A vehicle control (medium with solvent only) must be included.

  • Incubation: Incubate the cells for a period of 2 to 7 days. A time-course experiment is recommended to determine the optimal duration for differentiation.

  • Analysis: Harvest cells at different time points for analysis of differentiation markers as described in the following protocols.

Protocol 3: Assessment of Granulocytic Differentiation (NBT Reduction Assay)

This assay measures the production of superoxide, a characteristic of mature phagocytes.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per condition by centrifugation (300 x g, 5 min).

  • Cell Resuspension: Resuspend the cell pellet in 1 mL of fresh culture medium.

  • Assay Preparation: In a microcentrifuge tube, mix 100 µL of the cell suspension with 100 µL of NBT solution (1 mg/mL Nitro Blue Tetrazolium in PBS) and 2 µL of Phorbol 12-Myristate 13-Acetate (PMA) solution (100 ng/mL stock) to stimulate the respiratory burst.

  • Incubation: Incubate the mixture for 30-45 minutes at 37°C in a CO2 incubator[3].

  • Analysis: Prepare a cytospin or a smear of the cell suspension on a microscope slide. Counterstain with Safranin if desired.

  • Quantification: Under a light microscope, count at least 300 cells and determine the percentage of NBT-positive cells (containing dark blue/black formazan deposits)[3].

Protocol 4: Assessment of Monocytic/Macrophagic Differentiation (Nonspecific Esterase Staining)
  • Cell Preparation: Prepare a cytospin or smear of the harvested cells on a microscope slide and allow it to air dry.

  • Staining: Use a commercial alpha-naphthyl acetate esterase staining kit according to the manufacturer's instructions.

  • Analysis: Under a light microscope, count at least 300 cells. Differentiated monocytic cells will show a strong, diffuse cytoplasmic staining.

Protocol 5: Analysis of Differentiation Markers by Flow Cytometry
  • Cell Harvesting: Harvest 0.5-1 x 10^6 cells per condition by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS containing 1% BSA.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of PBS/BSA and add fluorochrome-conjugated antibodies against cell surface markers.

    • Myeloid/Granulocytic Marker: Anti-CD11b[4][6][7]

    • Monocytic Marker: Anti-CD14[7]

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Final Wash: Wash the cells twice with PBS/BSA.

  • Data Acquisition: Resuspend the cells in 300-500 µL of PBS and analyze using a flow cytometer.

Protocol 6: Western Blot for MAPK/ERK Signaling Pathway
  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental_Workflow Experimental Workflow for HL-60 Differentiation cluster_culture Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis of Differentiation Culture HL-60 Cell Culture (Maintain density 2e5-1e6/mL) Seed Seed Cells (2e5 cells/mL) Culture->Seed Treat Treat with 1-O-Hexadecyl- 2-O-methyl-rac-glycerol (e.g., 1-10 µg/mL) Seed->Treat Incubate Incubate for 2-7 Days (Time-course recommended) Treat->Incubate Harvest Harvest Cells Incubate->Harvest NBT NBT Reduction Assay (Functional - Granulocytic) Harvest->NBT Esterase Nonspecific Esterase (Functional - Monocytic) Harvest->Esterase Flow Flow Cytometry (Surface Markers: CD11b, CD14) Harvest->Flow Western Western Blot (Signaling: p-ERK/ERK) Harvest->Western Data_Analysis Data Analysis & Interpretation NBT->Data_Analysis Esterase->Data_Analysis Flow->Data_Analysis Western->Data_Analysis

Caption: Workflow for inducing and assessing HL-60 cell differentiation.

Signaling_Pathway Hypothesized Signaling Pathway cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nuclear Events compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol membrane Cell Membrane Interaction compound->membrane PKC Protein Kinase C (PKC) Activation? membrane->PKC MAPKKK MAPK Kinase Kinase (e.g., Raf) PKC->MAPKKK ? MAPKK MAPK Kinase (MEK) MAPKKK->MAPKK MAPK MAPK (ERK) MAPKK->MAPK Transcription Transcription Factor Activation (e.g., AP-1) MAPK->Transcription Gene_Exp Differentiation-Specific Gene Expression Transcription->Gene_Exp Outcome Cell Cycle Arrest & Terminal Differentiation Gene_Exp->Outcome

Caption: Hypothesized signaling pathway for ether lipid-induced differentiation.

References

Application Notes and Protocols: Antiproliferative Effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-methyl-rac-glycerol, a synthetic ether lipid, has demonstrated notable antiproliferative effects against various cancer cell lines. This document provides a comprehensive overview of its biological activity, detailed protocols for assessing its efficacy, and visual representations of the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anticancer agents and developing new therapeutic strategies.

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol belongs to the class of ether lipids, which are characterized by an ether linkage at the sn-1 position of the glycerol backbone. Unlike their ester-linked counterparts, these compounds are resistant to degradation by phospholipases, leading to their accumulation in cell membranes and subsequent interference with critical cellular processes. This unique property has positioned them as promising candidates for cancer therapy.

Studies have shown that 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival.[1][2] This document summarizes the available data on its antiproliferative activity and provides standardized protocols for its investigation.

Data Presentation: Antiproliferative Activity

While specific IC50 values for 1-O-Hexadecyl-2-O-methyl-rac-glycerol are not extensively reported in publicly available literature, studies on its effects and those of its close analogs provide strong evidence of its antiproliferative potential. Research indicates a reduction in cellular proliferation in human colon cancer cell lines, including Moser, HT29, and HCT116, upon treatment with this compound.[3] Furthermore, related compounds have shown significant activity against a range of cancer cell lines.

For comparative purposes, the following table summarizes the IC50 values of closely related analogs of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Compound/AnalogCancer Cell LineIC50 Value (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast)17[1]
A549 (Lung)9[1]
A427 (Lung)25[1]
T84 (Colon)Inactive[1]
OVCAR-3 (Ovarian)12[1]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast)6.5 - 12.2[1]
A549 (Lung)6.5 - 12.2[1]
A427 (Lung)6.5 - 12.2[1]
T84 (Colon)6.5 - 12.2[1]
OVCAR-3 (Ovarian)4[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiproliferative effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 24-72h MTT Addition MTT Addition Incubation->MTT Addition 3-4h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Washing (PBS) Washing (PBS) Cell Harvesting->Washing (PBS) Resuspension (Binding Buffer) Resuspension (Binding Buffer) Washing (PBS)->Resuspension (Binding Buffer) Staining (Annexin V/PI) Staining (Annexin V/PI) Resuspension (Binding Buffer)->Staining (Annexin V/PI) Incubation Incubation Staining (Annexin V/PI)->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis

Apoptosis Assay Experimental Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Washing (PBS) Washing (PBS) Cell Harvesting->Washing (PBS) Fixation (Ethanol) Fixation (Ethanol) Washing (PBS)->Fixation (Ethanol) Staining (PI/RNase) Staining (PI/RNase) Fixation (Ethanol)->Staining (PI/RNase) Incubation Incubation Staining (PI/RNase)->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis

Cell Cycle Analysis Experimental Workflow.

Mechanism of Action and Signaling Pathways

1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs are known to interfere with cellular signaling pathways crucial for cancer cell proliferation and survival. A key mechanism is the inhibition of Protein Kinase C (PKC), a critical enzyme in many signal transduction cascades.[4] Furthermore, these ether lipids can disrupt the Mitogen-Activated Protein Kinase (MAPK) pathway by preventing the membrane association and activation of Raf-1, an upstream kinase. This disruption leads to decreased cell proliferation.

Signaling_Pathway cluster_pathway Proposed Signaling Pathway of 1-O-Hexadecyl-2-O-methyl-rac-glycerol Compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol PKC Protein Kinase C (PKC) Compound->PKC Inhibits Raf1 Raf-1 Compound->Raf1 Inhibits membrane association PKC->Raf1 Activates Apoptosis Apoptosis PKC->Apoptosis Inhibits MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Proposed Signaling Pathway Inhibition.

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol presents a promising scaffold for the development of novel anticancer therapeutics. Its ability to induce apoptosis and inhibit key pro-proliferative signaling pathways highlights its potential. The protocols and data presented in this document provide a solid foundation for further research into the anticancer properties of this and related ether lipids. Future studies should focus on elucidating the precise IC50 values in a broader range of cancer cell lines and further exploring its molecular targets to fully understand its mechanism of action.

References

Troubleshooting & Optimization

1-O-Hexadecyl-2-O-methyl-rac-glycerol solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-O-Hexadecyl-2-O-methyl-rac-glycerol

This guide provides researchers, scientists, and drug development professionals with technical information regarding the solubility of 1-O-Hexadecyl-2-O-methyl-rac-glycerol. It includes a comprehensive solubility profile, a standardized experimental protocol for solubility determination, and a troubleshooting section to address common challenges encountered during experiments.

Solubility Data

The solubility of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is a critical factor for its effective use in various research applications. As a lipid-soluble compound, it exhibits high solubility in organic solvents and negligible solubility in aqueous solutions.[1]

Quantitative Solubility Profile

SolventSolubilitySource
Ethanol>25 mg/mL[2]
Dimethyl Sulfoxide (DMSO)>10 mg/mL[2]
Dimethylformamide (DMF)>8.3 mg/mL[2]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
AcetoneSoluble[3]
Phosphate-Buffered Saline (PBS), pH 7.2<50 µg/mL[2]
Aqueous SolutionsNegligible (<0.1 mg/mL at 25°C)[1]

Experimental Protocols

Methodology for Determining Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the saturation solubility of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in a liquid solvent. This method is widely applicable for lipid-based compounds.[4]

Materials:

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Solvent of interest (e.g., Ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer and/or ultrasonic bath

  • Shaker or rotator set to a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of 1-O-Hexadecyl-2-O-methyl-rac-glycerol to a pre-weighed vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Mixing: Tightly cap the vial and mix vigorously using a vortex mixer for 2-3 minutes to facilitate the initial dissolution.[4] Sonication can also be used to break up any aggregates.[5]

  • Equilibration: Place the vial in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. To remove any remaining particulates, filter the aliquot using a syringe filter compatible with the solvent.

  • Analysis: Dilute the filtered supernatant with a suitable organic solvent.[4] Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a standard curve.[4]

  • Calculation: The calculated concentration represents the saturation solubility of the compound in that specific solvent at the tested temperature.

Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis A Weigh excess amount of compound into a vial B Add a known volume of the target solvent A->B C Vortex / Sonicate vigorously to mix B->C D Incubate on a shaker at constant temperature (24-48h) to reach equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant to remove particulates E->F G Analyze sample concentration via HPLC or other validated method F->G H Calculate Saturation Solubility G->H

Caption: Workflow for determining the saturation solubility of a lipid compound.

Troubleshooting Guide and FAQs

Q1: My compound is not dissolving in an organic solvent like DMSO or ethanol. What should I do?

A1:

  • Ensure Proper Mixing: Lipids can be difficult to wet. Ensure you are vortexing vigorously. Gentle warming to 37°C and brief sonication can significantly aid dissolution.[5]

  • Check for Saturation: You may be exceeding the solubility limit of the compound in that specific solvent. Refer to the solubility table above. Try using a larger volume of solvent for the amount of compound.

  • Solvent Quality: Ensure the solvent is pure and anhydrous, as water content can drastically reduce the solubility of nonpolar compounds.

Q2: Can I prepare a stock solution of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in an aqueous buffer?

A2: No, this is not recommended. The compound is a nonpolar lipid and has negligible solubility in water or aqueous buffers like PBS (<0.1 mg/mL).[1][2] Attempting to dissolve it directly in aqueous media will result in a suspension, not a true solution. For cell-based assays, first, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it serially into the aqueous culture medium. Be mindful of the final solvent concentration to avoid cytotoxicity.

Q3: My compound precipitated out of the stock solution upon storage. How can I prevent this?

A3:

  • Storage Temperature: For long-term stability, store stock solutions at -20°C or -80°C.[5] Precipitation can occur if the solution is stored at a temperature where the solvent's solvating power decreases or if the solubility limit is exceeded at that temperature.

  • Avoid Freeze-Thaw Cycles: It is best practice to store solutions in single-use aliquots to prevent repeated freezing and thawing, which can cause the compound to come out of solution and may lead to degradation.[5]

  • Re-dissolving: If precipitation occurs, you can often re-dissolve the compound by gently warming the vial to 37°C and vortexing or sonicating before use.[5]

Q4: How should I store the solid compound?

A4: The solid compound should be stored under an inert gas (like argon or nitrogen) at -20°C for long-term stability to prevent oxidation.[1] For short-term use, storage at 4°C in a tightly sealed amber vial is acceptable.[1]

Q5: What is the best way to prepare a stock solution for experiments?

A5:

  • Choose an appropriate solvent where the compound is highly soluble, such as Ethanol or DMSO.[2]

  • Calculate the required mass of the compound to achieve your desired stock concentration (e.g., 10 mM or 20 mM).

  • Add the solid compound to a vial, then add the solvent.

  • Vortex and/or sonicate until the solid is completely dissolved. Gentle warming may be necessary.

  • Once dissolved, divide the stock solution into smaller, single-use aliquots and store them at -20°C or -80°C.[5]

References

How to prepare a stock solution of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of a stock solution of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is 1-O-Hexadecyl-2-O-methyl-rac-glycerol and what is its primary application in research?

A1: 1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic diacylglycerol analogue. In research, it is primarily used as an inhibitor of protein kinase C (PKC), a crucial enzyme in various cellular signaling pathways.[1][2] By inhibiting PKC, researchers can study the downstream effects and the role of this enzyme in processes such as cell growth, differentiation, and apoptosis.

Q2: In which solvents can I dissolve 1-O-Hexadecyl-2-O-methyl-rac-glycerol?

A2: This compound is readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] It is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS).[1]

Q3: How should I store the solid compound and the prepared stock solution?

A3: The solid compound should be stored at -20°C for long-term stability.[1] Once a stock solution is prepared, it is recommended to store it in aliquots at -20°C for use within one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[3]

Q4: Is this compound suitable for use in live animals?

A4: This product is intended for research use only and is not for human or veterinary use.[1][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
The compound is not fully dissolving in the chosen solvent. The concentration may be too high for the selected solvent.Try preparing a more dilute solution. Refer to the solubility data table below for guidance.
The compound may require assistance to dissolve completely.To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[3][6]
Precipitation is observed in the stock solution after storage. The solution may have been stored at an inappropriate temperature or for too long.Equilibrate the solution to room temperature and check for precipitates before use.[4] If precipitation persists, gentle warming and sonication may help to redissolve the compound. To avoid this, ensure proper storage conditions and use the solution within the recommended timeframe.
The solvent may have evaporated, increasing the concentration.Ensure vials are sealed tightly to prevent solvent evaporation during storage.
Inconsistent experimental results are obtained using the stock solution. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions more frequently and aliquot them into single-use vials to avoid repeated freezing and thawing.[3][6]
The stock solution was not properly mixed before use.Before each use, ensure the stock solution is completely thawed and vortexed gently to ensure a homogenous mixture.

Data Presentation

Solubility Data

Solvent Solubility
Ethanol>25 mg/mL[1]
Dimethyl Sulfoxide (DMSO)>10 mg/mL[1]
Dimethylformamide (DMF)>8.3 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)<50 µg/mL[1]

Storage Recommendations

Form Temperature Duration
Solid Compound-20°C≥ 2 years[1]
Stock Solution-20°CUp to 1 month[3][4][6]
Stock Solution-80°CUp to 6 months[3][6]

Experimental Protocol

Objective: To prepare a 10 mM stock solution of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in DMSO.

Materials:

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol (Molecular Weight: 330.55 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Water bath or incubator set to 37°C

  • Optional: Ultrasonic bath

Procedure:

  • Preparation: Bring the vial of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and the anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.3055 mg of the compound.

  • Dissolving:

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO (in this example, 1 mL).

    • Vortex the solution gently until the compound is completely dissolved.

  • Assisting Dissolution (if necessary): If the compound does not fully dissolve, you can:

    • Gently warm the tube to 37°C for a short period.

    • Place the tube in an ultrasonic bath for a few minutes.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex Solution add_solvent->vortex check_solubility Fully Dissolved? vortex->check_solubility assist_dissolution Warm to 37°C & Sonicate check_solubility->assist_dissolution No aliquot Aliquot into Single-Use Vials check_solubility->aliquot Yes assist_dissolution->vortex store Store at -20°C or -80°C aliquot->store end End store->end

References

Long-term storage and stability of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 1-O-Hexadecyl-2-O-methyl-rac-glycerol?

For optimal long-term stability, 1-O-Hexadecyl-2-O-methyl-rac-glycerol should be stored at -20°C or colder.[1][2] When stored as a solid, it is stable for at least two years.[1] If received as a solution in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[3]

Q2: How should I prepare stock solutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol?

Stock solutions should be prepared using an appropriate organic solvent. Based on available data, the compound is soluble in ethanol (>25 mg/ml), DMSO (>10 mg/ml), and DMF (>8.3 mg/ml).[1] To enhance solubility, the solution can be gently warmed to 37°C and sonicated.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: What is the stability of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in solution?

The stability of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in solution is dependent on the storage temperature and solvent. As a general guideline for ether lipids, solutions stored at -80°C are usable for up to 6 months, while solutions stored at -20°C should be used within 1 month.[2]

Q4: What are the potential degradation pathways for this compound?

The ether linkage at the sn-1 position and the methyl group at the sn-2 position make 1-O-Hexadecyl-2-O-methyl-rac-glycerol more resistant to chemical and enzymatic degradation compared to ester-linked glycerolipids.[4] However, it can be metabolized by enzymes such as alkylglycerol monooxygenase (AGMO), which cleaves the ether bond to yield 2-O-methyl-glycerol and hexadecanal.[4] Additionally, like other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light, although the saturated alkyl chain makes this less likely than with unsaturated lipids.

Q5: Is this compound sensitive to light or air?

Yes, as a general precaution for lipids and ethers, it is recommended to minimize exposure to light and air to prevent potential oxidative degradation and peroxide formation.[4] Store solutions in amber vials and under an inert atmosphere for best results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound is difficult to dissolve. The compound has low aqueous solubility.Use an appropriate organic solvent such as ethanol, DMSO, or DMF. Gentle warming to 37°C and sonication can aid dissolution.[2]
Inconsistent experimental results. 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Use of plastic containers or pipette tips with organic solvents.1. Ensure the compound is stored at ≤ -20°C and protected from light and air.[1] 2. Prepare single-use aliquots of stock solutions to avoid freeze-thaw cycles.[2] 3. Always use glass or Teflon-lined containers and glass or stainless steel instruments when handling organic solutions of lipids.[5][3]
Suspected degradation of the compound. 1. Extended storage beyond the recommended period. 2. Exposure to harsh chemical conditions (e.g., strong acids).1. Check the purity of the compound using an appropriate analytical method like HPLC or TLC. 2. If degradation is confirmed, use a fresh stock of the compound.
Precipitate forms in the stock solution upon storage. The storage temperature is too low for the solvent, causing it to freeze and the compound to precipitate.While -80°C is recommended for long-term stability of the compound itself, ensure the chosen solvent is suitable for storage at this temperature. If the solvent freezes, the compound may precipitate. Thaw completely and vortex thoroughly before use. Consider a solvent with a lower freezing point if this is a recurring issue.

Data Presentation

Table 1: Solubility of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

SolventSolubility
Ethanol>25 mg/ml[1]
DMSO>10 mg/ml[1]
DMF>8.3 mg/ml[1]
PBS (pH 7.2)<50 µg/ml[1]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureRecommended DurationContainerSpecial Conditions
Solid≤ -20°C≥ 2 years[1]Glass vial with Teflon-lined capProtect from light and moisture.
Solution-20°CUp to 1 month[2]Amber glass vial with Teflon-lined capInert atmosphere (Argon or Nitrogen).[6]
Solution-80°CUp to 6 months[2]Amber glass vial with Teflon-lined capInert atmosphere (Argon or Nitrogen).[6]

Experimental Protocols

Protocol for Assessing the Purity and Stability of 1-O-Hexadecyl-2-O-methyl-rac-glycerol by HPLC-ELSD

This protocol is adapted from established methods for ether lipid analysis and is suitable for monitoring the purity and degradation of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.[7][8]

1. Materials and Reagents:

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol
  • HPLC-grade n-hexane, 2-propanol, acetic acid, and water
  • Triethylamine (TEA)
  • HPLC system equipped with an Evaporative Light Scattering Detector (ELSD)
  • LiChrosphere 100 Diol column (250 x 2 mm, 5 µm) or equivalent normal-phase column

2. Preparation of Mobile Phases:

  • Mobile Phase A: n-hexane/2-propanol/acetic acid (82:17:1, v/v/v) with 0.08% TEA.
  • Mobile Phase B: 2-propanol/water/acetic acid (85:14:1, v/v/v) with 0.08% TEA.

3. Chromatographic Conditions:

  • Column: LiChrosphere 100 Diol (250 x 2 mm, 5 µm)
  • Flow Rate: 0.3 ml/min
  • Injection Volume: 10 µl
  • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 4 | | 21 | 37 | | 22 | 4 | | 30 | 4 |

4. Sample Preparation:

  • Prepare a stock solution of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in ethanol or another suitable solvent at a concentration of 1 mg/ml.
  • For stability studies, store aliquots of the stock solution under the desired conditions (e.g., different temperatures, exposure to light/air).
  • At each time point, dilute the sample with the initial mobile phase to a suitable concentration for injection (e.g., 10-100 µg/ml).

5. Data Analysis:

  • Integrate the peak area of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.
  • For stability studies, compare the peak area at each time point to the initial time point to determine the percentage of degradation.
  • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Storage_and_Handling_Workflow cluster_storage Long-Term Storage cluster_handling Experimental Use cluster_troubleshooting Troubleshooting Solid Solid Compound Store at <= -20 C Store at <= -20 C Solid->Store at <= -20 C Optimal Dissolve Dissolve in appropriate organic solvent (e.g., Ethanol) Solid->Dissolve Solution Stock Solution Store at -20 C (<=1 month) or -80 C (<=6 months) Store at -20 C (<=1 month) or -80 C (<=6 months) Solution->Store at -20 C (<=1 month) or -80 C (<=6 months) Inert atmosphere Aliquot Prepare single-use aliquots Solution->Aliquot Dissolve->Aliquot Use Use in experiment Aliquot->Use Degradation Degradation Suspected Use->Degradation CheckPurity Check purity by HPLC/TLC Degradation->CheckPurity

Caption: Workflow for the storage and handling of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Potential_Degradation_Pathway Parent 1-O-Hexadecyl-2-O-methyl-rac-glycerol Enzyme Alkylglycerol Monooxygenase (AGMO) Parent->Enzyme Enzymatic Cleavage Product1 2-O-methyl-glycerol Enzyme->Product1 Product2 Hexadecanal Enzyme->Product2

Caption: Potential enzymatic degradation pathway of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Troubleshooting_Logic start Inconsistent Results? check_storage Proper Storage? (<= -20 C, inert gas, dark) start->check_storage check_aliquots Using fresh aliquots? check_storage->check_aliquots Yes solution1 Re-evaluate storage conditions. check_storage->solution1 No check_materials Using glass/Teflon? check_aliquots->check_materials Yes solution2 Prepare new aliquots. check_aliquots->solution2 No solution3 Switch to inert materials. check_materials->solution3 No end Problem Resolved check_materials->end Yes solution1->check_aliquots solution2->check_materials solution3->end

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Optimizing 1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG) for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG)?

A1: The primary mechanism of action of HMG is the inhibition of Protein Kinase C (PKC), a crucial enzyme in various cellular signal transduction pathways.[1] By inhibiting PKC, HMG can impact fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1] This inhibition is competitive and targets the activation of downstream signaling cascades.[1]

Q2: Which signaling pathways are affected by HMG?

A2: HMG primarily affects the Protein Kinase C (PKC) signaling pathway. Due to the central role of PKC in cellular signaling, its inhibition can subsequently impact other downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade. The interference with the membrane association and activation of Raf-1, an upstream kinase in the MAPK pathway, has been observed with structurally similar ether lipids.

Q3: What is a typical starting concentration range for HMG in cell-based assays?

A3: Based on studies of HMG and related ether lipids, a typical starting concentration range for initial experiments is between 1 µM and 50 µM. The optimal concentration will be highly dependent on the cell line and the specific assay being performed. For antiproliferative studies on some cancer cell lines, IC50 values for similar compounds have been reported in the range of 6.5 to 25 µM.

Q4: How should I prepare a stock solution of HMG?

A4: HMG is soluble in organic solvents such as DMSO and ethanol.[2] To prepare a stock solution, dissolve HMG in 100% DMSO to a concentration of 10 mM. For use in cell culture, this stock solution should be further diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]

Q5: What is the appropriate vehicle control for HMG experiments?

A5: The appropriate vehicle control is the solvent used to dissolve HMG, typically DMSO, diluted to the same final concentration in the cell culture medium as that used for the HMG-treated cells.[3][4][5] This is essential to distinguish the effects of HMG from any potential effects of the solvent itself.[3][4][5]

Experimental Protocols

Protocol for Determining Optimal HMG Concentration using a Cell Viability Assay

This protocol outlines a dose-response experiment to determine the optimal concentration of HMG for your specific cell line and assay. A common method for assessing cell viability is the MTT or MTS assay.

Materials:

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG)

  • Dimethyl sulfoxide (DMSO)

  • Your specific cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density for your cell line.

    • Incubate the plate overnight to allow the cells to attach and resume growth.

  • Preparation of HMG Dilutions:

    • Prepare a 10 mM stock solution of HMG in 100% DMSO.

    • Perform a serial dilution of the HMG stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

    • Prepare a vehicle control for each concentration by diluting DMSO to the same final percentage in the medium.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared HMG dilutions and vehicle controls to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTS Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all readings.

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the cell viability (%) against the HMG concentration (log scale) to generate a dose-response curve.

    • From the curve, you can determine the IC50 value (the concentration that inhibits 50% of cell viability).

Quantitative Data Summary

CompoundCell LineAssayIC50 (µM)
Analog of HMG MCF-7Proliferation17
A549Proliferation9
A427Proliferation25
T84ProliferationInactive
OVCAR-3Proliferation12
Amino-analog of HMG MCF-7, A549, A427, T84Proliferation6.5 - 12.2
OVCAR-3Proliferation4
ET-16-OCH3-GPC WEHI-3BDiacylglycerol Kinase Inhibition~8.5
AMG (metabolite) WEHI-3BDiacylglycerol Kinase Inhibition~15

Troubleshooting Guide

Q: My HMG is not dissolving properly in the cell culture medium.

A: HMG is a lipid and has low aqueous solubility.

  • Solution 1: Proper Stock Solution Preparation: Ensure you are first dissolving the HMG in a suitable organic solvent like 100% DMSO to a high concentration (e.g., 10 mM) before diluting it in your aqueous cell culture medium.

  • Solution 2: Sonication: Briefly sonicate the diluted HMG solution to aid in dispersion.

  • Solution 3: Vehicle Concentration: Make sure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is not too high, as this can also lead to precipitation.

Q: I am observing high cytotoxicity even at low concentrations of HMG.

A:

  • Possible Cause 1: Cell Line Sensitivity: Your cell line may be particularly sensitive to HMG. Perform a broader dose-response experiment with lower concentrations to determine the precise cytotoxic range.

  • Possible Cause 2: Vehicle Toxicity: The concentration of your vehicle (e.g., DMSO) might be too high and causing cytotoxicity. Always run a vehicle control at the same concentration as your HMG-treated samples to rule this out.

  • Possible Cause 3: Extended Incubation Time: The duration of exposure to HMG might be too long for your cell line. Consider performing a time-course experiment to assess cytotoxicity at different time points.

Q: I am not observing any effect of HMG on my cells.

A:

  • Possible Cause 1: Insufficient Concentration: The concentrations you are testing may be too low to elicit a response in your specific cell line. Try a higher concentration range in your next experiment.

  • Possible Cause 2: Cell Line Resistance: Your cell line may be resistant to the effects of HMG. This could be due to various factors, including differences in PKC isoform expression or other compensatory signaling pathways.

  • Possible Cause 3: Inactive Compound: Ensure the HMG you are using is of high purity and has been stored correctly to prevent degradation.

  • Possible Cause 4: Assay Sensitivity: The assay you are using may not be sensitive enough to detect the specific cellular changes induced by HMG. Consider using a more direct assay for the pathway of interest (e.g., a PKC activity assay).

Visualizations

HMG_Signaling_Pathway HMG 1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG) PKC Protein Kinase C (PKC) HMG->PKC Inhibits Raf1 Raf-1 PKC->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK (MAPK) MEK->ERK Activates Proliferation Cell Proliferation Differentiation Apoptosis ERK->Proliferation Regulates

Caption: HMG inhibits Protein Kinase C (PKC), disrupting the MAPK signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis P1 Prepare HMG Stock (10 mM in DMSO) T1 Prepare Serial Dilutions of HMG and Vehicle Controls P1->T1 P2 Seed Cells in 96-well plate T2 Treat Cells and Incubate (24-72h) P2->T2 T1->T2 A1 Perform Cell Viability Assay (e.g., MTS) T2->A1 A2 Measure Absorbance A1->A2 A3 Analyze Data: - Normalize to Control - Plot Dose-Response Curve - Determine IC50 A2->A3 Troubleshooting_Logic cluster_no_effect Troubleshooting: No Effect cluster_high_toxicity Troubleshooting: High Cytotoxicity cluster_solubility Troubleshooting: Solubility Start Unexpected Results? NoEffect No Effect Observed Start->NoEffect HighToxicity High Cytotoxicity Start->HighToxicity Solubility Solubility Issues Start->Solubility NE1 Increase HMG Concentration Range NoEffect->NE1 NE2 Check Cell Line Resistance NoEffect->NE2 NE3 Verify Compound Activity NoEffect->NE3 NE4 Use More Sensitive Assay NoEffect->NE4 HT1 Decrease HMG Concentration Range HighToxicity->HT1 HT2 Verify Vehicle Toxicity (Control) HighToxicity->HT2 HT3 Reduce Incubation Time HighToxicity->HT3 S1 Ensure Proper Stock Solution Prep (in DMSO) Solubility->S1 S2 Sonicate Diluted Solution Solubility->S2 S3 Check Final Vehicle Concentration Solubility->S3

References

Common issues with 1-O-Hexadecyl-2-O-methyl-rac-glycerol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-O-Hexadecyl-2-O-methyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol?

A1: 1-O-Hexadecyl-2-O-methyl-rac-glycerol primarily acts as a potent and specific inhibitor of Protein Kinase C (PKC).[1] It functions as a structural analog of diacylglycerol (DAG), a natural activator of most PKC isoforms. By competitively antagonizing DAG, it prevents the activation of PKC and subsequently modulates downstream signaling pathways involved in fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1] The methylation at the 2-position enhances its metabolic stability, prolonging its inhibitory effects.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: 1-O-Hexadecyl-2-O-methyl-rac-glycerol is a lipid-soluble compound with optimal solubility in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO).[1] Its aqueous solubility is negligible. For long-term stability, it is recommended to store the compound at -20°C under an inert gas like argon to prevent oxidation.[1] For short-term experimental use, storage at 4°C in amber vials is acceptable.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[2]

Q3: In which cell-based assays is 1-O-Hexadecyl-2-O-methyl-rac-glycerol commonly used?

A3: This compound is frequently utilized in a variety of cell-based assays to investigate processes regulated by PKC signaling. These include:

  • Cell Proliferation Assays: To assess its anti-proliferative effects on cancer cell lines.[1][3]

  • Differentiation Assays: To study its ability to induce a more differentiated phenotype in certain cell types.[1]

  • Neutrophil Respiratory Burst Assays: As an inhibitor to confirm the role of PKC in this process.[1]

  • Kinase Inhibition Assays: To determine its specific inhibitory effects on PKC and potentially other kinases.[4]

  • Cell Invasion and Anchorage-Independent Growth Assays: To evaluate its impact on cancer cell malignancy.[1][3]

Q4: Are there known off-target effects for this compound?

A4: While primarily known as a PKC inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. Due to its lipid nature, 1-O-Hexadecyl-2-O-methyl-rac-glycerol integrates into cellular membranes, which can alter membrane fluidity and the organization of lipid rafts.[1] This perturbation of the membrane's physical state could indirectly influence the function of other membrane-associated proteins. Studies on related ether lipids have also shown interference with the mitogen-activated protein kinase (MAPK) cascade, specifically by affecting the membrane association of Raf-1.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or No Inhibitory Effect Compound Precipitation: Due to its low aqueous solubility, the compound may precipitate in the culture medium.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect the medium for any signs of precipitation.
Compound Degradation: Improper storage can lead to oxidation and loss of activity.Store the stock solution at -20°C or -80°C under an inert atmosphere.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
Cell Line Resistance: The sensitivity to this compound can vary significantly between different cell lines.Determine the optimal concentration range for your specific cell line by performing a dose-response curve. Consider the expression levels and isoforms of PKC in your cell model.
High Cell Toxicity/Death Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the compound can be toxic to cells at high concentrations.Perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your cells. Keep the final solvent concentration consistent across all experimental conditions.
Off-Target Effects: At high concentrations, the compound may induce cytotoxicity through mechanisms other than PKC inhibition.Use the lowest effective concentration determined from your dose-response studies. Consider using additional, structurally different PKC inhibitors to confirm that the observed phenotype is specific to PKC inhibition.
Variability in Results Between Experiments Inconsistent Cell Health/Density: Variations in cell confluency or passage number can affect their response to treatment.Standardize your cell culture procedures. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Use cells within a defined passage number range.
Assay Interference: The lipid nature of the compound might interfere with certain assay reagents.For colorimetric or fluorometric assays (e.g., MTT, XTT), run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents. Consider using an alternative assay that measures a different cellular parameter (e.g., direct cell counting, DNA synthesis-based assays).

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and Related Compounds in Various Cell Lines

CompoundCell LineAssayIC50 ValueReference
1-O-(2-methoxy)hexadecyl glycerolLnCap (Prostate Cancer)Cell Growth Inhibition93 µM[3]
1-O-(2-methoxy)hexadecyl glycerolDU145 (Prostate Cancer)Cell Growth Inhibition97 µM[3]
1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG)WEHI-3B (Myelomonocytic Leukemia)Diacylglycerol Kinase Inhibition (in vitro)~15 µM[4]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA549 (Lung Cancer)Antiproliferative9 µM[6]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast Cancer)Antiproliferative17 µM[6]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA427 (Lung Cancer)Antiproliferative25 µM[6]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolVarious Epithelial Cancer Cell LinesAntiproliferative6.5 - 12.2 µM[6]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT

This protocol is a general guideline for assessing the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on cell proliferation using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells in culture

  • Complete culture medium

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Inhibition of Neutrophil Respiratory Burst

This protocol provides a general framework for measuring the inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the respiratory burst in neutrophils, often measured by superoxide production.

Materials:

  • Isolated human neutrophils

  • 1-O-Hexadecyl-2-O-methyl-rac-glycerol

  • Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulus

  • Cytochrome c or a fluorescent probe for superoxide detection (e.g., Dihydrorhodamine 123)

  • Spectrophotometer or flow cytometer

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).

  • Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add a stimulus such as PMA to induce the respiratory burst.

  • Detection: Measure the production of superoxide over time.

    • Spectrophotometric Method: If using cytochrome c, measure the change in absorbance at 550 nm, which corresponds to the superoxide-dependent reduction of cytochrome c.

    • Flow Cytometry Method: If using a fluorescent probe, measure the increase in fluorescence intensity of the cells.

  • Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol compared to the vehicle control.

Visualizations

Signaling_Pathway Extracellular Growth Factors / Stimuli Receptor Receptor Tyrosine Kinase / GPCR Extracellular->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Substrates PKC->Downstream phosphorylates MAPK_Pathway MAPK Pathway (Raf-1) PKC->MAPK_Pathway cross-talk Compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol Compound->PKC inhibits Compound->MAPK_Pathway potential indirect inhibition Proliferation Cell Proliferation Differentiation Downstream->Proliferation MAPK_Pathway->Proliferation

Caption: Signaling pathway of 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a PKC inhibitor.

Experimental_Workflow Start Start: Cell Seeding Incubate1 24h Incubation (Cell Attachment) Start->Incubate1 Treatment Treatment with 1-O-Hexadecyl-2-O-methyl-rac-glycerol (and controls) Incubate1->Treatment Incubate2 Incubation (e.g., 24-72h) Treatment->Incubate2 Assay Perform Assay (e.g., MTT, Cell Counting) Incubate2->Assay Data Data Acquisition (e.g., Absorbance Reading) Assay->Data Analysis Data Analysis (% Viability, IC50) Data->Analysis Troubleshooting_Logic Problem Inconsistent/No Effect Check_Solubility Check for Precipitation in Media Problem->Check_Solubility Check_Storage Verify Compound Storage & Aliquoting Problem->Check_Storage Check_Controls Review Vehicle & Positive Controls Problem->Check_Controls Check_Cells Assess Cell Health & Density Problem->Check_Cells Solution1 Optimize Solubilization/ Use Fresh Dilutions Check_Solubility->Solution1 Solution2 Use Fresh Aliquots/ Store Properly Check_Storage->Solution2 Solution3 Rerun with Proper Controls Check_Controls->Solution3 Solution4 Standardize Cell Culture Protocol Check_Cells->Solution4

References

Preventing degradation of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-O-Hexadecyl-2-O-methyl-rac-glycerol

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 1-O-Hexadecyl-2-O-methyl-rac-glycerol during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is 1-O-Hexadecyl-2-O-methyl-rac-glycerol and what are its primary applications?

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid, specifically an alkylglycerol.[1] Its structure, featuring a stable ether bond at the sn-1 position and a methyl group at the sn-2 position, makes it a valuable tool in various research applications. Unlike lipids with ester bonds, ether lipids are generally more resistant to chemical hydrolysis.[2]

Key applications include:

  • Protein Kinase C (PKC) Inhibition: It is recognized as a novel inhibitor of PKC, which allows for the study of PKC-mediated signaling pathways.[3][4]

  • Neutrophil Activity Research: It has been shown to inhibit the respiratory burst in human neutrophils, making it useful for immunological studies.[3][4]

  • Cancer Research: The structural motifs present in this compound are found in other synthetic ether lipids that exhibit antiproliferative and antineoplastic properties in various cancer cell lines.[3]

  • Lipid-Based Drug Delivery: Due to its stability and lipid nature, it can be a component in the formulation of lipid-based drug delivery systems like nanoparticles.[5][6]

Q2: What are the optimal storage and handling conditions to ensure the stability of 1-O-Hexadecyl-2-O-methyl-rac-glycerol?

Proper storage and handling are critical to prevent degradation. Below is a summary of recommended conditions. Always refer to the manufacturer's specific instructions as storage conditions may vary.

Table 1: Recommended Storage and Handling Conditions

ConditionSolid CompoundStock Solutions
Temperature Store at -20°C for long-term stability.[7] Room temperature may be suitable for short periods.[8]Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[9] Store at -80°C for up to 6 months or -20°C for up to 1 month.[9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible to minimize oxidation.Overlay the solution with an inert gas before sealing and freezing.
Light Store in a dark, light-resistant container to prevent photo-oxidation.Use amber or opaque vials.
Handling Handle in a clean, dry environment. Avoid contact with skin and eyes.[10]Use appropriate personal protective equipment (PPE).[10]

Q3: What are the potential degradation pathways for this ether lipid?

While the alkyl-ether bond in 1-O-Hexadecyl-2-O-methyl-rac-glycerol is more stable than an ester bond, it can still undergo degradation, primarily through two mechanisms: hydrolysis and oxidation.[2][11]

  • Ether Bond Hydrolysis: Under harsh acidic or enzymatic conditions, the ether bond can be cleaved. This is a stepwise process that can ultimately break down the lipid structure.[11][12]

  • Oxidation: The glycerol backbone and alkyl chain can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS), heat, or light. This can lead to the formation of aldehydes and carboxylic acids, altering the compound's structure and function.[2][11] In biological systems, enzymes like alkylglycerol monooxygenase can degrade ether lipids, producing potentially toxic fatty aldehydes.[13]

cluster_main General Degradation Pathway for Alkyl Ether Lipids A 1-O-Hexadecyl-2-O-methyl-rac-glycerol B Hydrolysis (e.g., harsh acidic conditions, specific enzymes) A->B Susceptible to C Oxidation (e.g., ROS, heat, light) A->C Susceptible to D Hydroxylated Intermediates B->D Leads to E Aldehydes & Carboxylic Acids C->E Leads to F Loss of Biological Activity D->F E->F

Caption: General degradation pathways for alkyl ether lipids.

Q4: How should I prepare stable stock solutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol?

Preparing and storing stock solutions correctly is crucial for experimental consistency.

Table 2: Solubility Data

SolventSolubilityReference
Ethanol>25 mg/ml[4]
DMSO>10 mg/ml[4]
DMF>8.3 mg/ml[4]
PBS (pH 7.2)<50 µg/ml (Poorly Soluble)[4]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-warming: Allow the vial of solid 1-O-Hexadecyl-2-O-methyl-rac-glycerol (MW: 330.55 g/mol )[3] and the anhydrous DMSO to come to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For 1 ml of a 10 mM solution, you would need 3.31 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: To aid dissolution, you may gently warm the tube to 37°C and vortex. Sonication in an ultrasonic bath can also be effective.[9] Ensure the solution is clear and free of precipitates.

  • Aliquoting: Immediately aliquot the stock solution into single-use, light-resistant (amber) glass or polypropylene vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[9]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[9]

Troubleshooting Guides

Issue 1: I am observing a loss of biological activity or inconsistent results in my cell-based assays.

This is a common sign of compound degradation. The ether bond or other parts of the molecule may have been compromised, reducing its ability to interact with its target (e.g., PKC).

cluster_workflow Troubleshooting Workflow for Loss of Activity Start Inconsistent Results or Loss of Compound Activity CheckStock Verify Stock Solution Integrity: 1. Age of stock? 2. Storage conditions? 3. Freeze-thaw cycles? Start->CheckStock PrepareNew Prepare Fresh Stock Solution from Solid CheckStock->PrepareNew If issues are found CheckProtocol Review Experimental Protocol: 1. Aqueous buffer pH & stability? 2. Incubation time/temp? 3. Presence of oxidizing agents? CheckStock->CheckProtocol If stock seems OK QC Perform Quality Control: (e.g., LC-MS analysis of stock) CheckStock->QC Optional PrepareNew->CheckProtocol Result Consistent Results PrepareNew->Result Retest with new stock ModifyProtocol Modify Protocol: - Minimize incubation in buffer - Add antioxidants (test first) - Run controls CheckProtocol->ModifyProtocol If protocol is suspect ModifyProtocol->Result

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: My compound is precipitating when I add it to my aqueous cell culture media or buffer.

1-O-Hexadecyl-2-O-methyl-rac-glycerol has very low solubility in aqueous solutions.[4] Precipitation can lead to inaccurate dosing and inconsistent results.

  • Solution 1: Lower the Final Concentration: Ensure the final concentration of the compound in your assay is below its solubility limit in the aqueous medium.

  • Solution 2: Check Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound should be kept low (typically <0.5%) to avoid solvent-induced artifacts and toxicity.

  • Solution 3: Use a Carrier: For in vivo or sensitive in vitro experiments, consider formulating the lipid with a carrier, such as a cyclodextrin or as part of a lipid nanoparticle or emulsion, to improve its delivery and solubility.[5]

  • Solution 4: Pre-dilution: Perform serial dilutions in your culture medium or buffer, vortexing or mixing well between each step, rather than adding a small volume of highly concentrated stock directly to a large volume of aqueous solution.

Experimental Protocols & Signaling Pathways

General Protocol: Cellular PKC Inhibition Assay

This protocol highlights steps to minimize degradation when using 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a PKC inhibitor.

  • Cell Preparation: Plate cells at the desired density and allow them to adhere overnight.

  • Compound Preparation:

    • Thaw a single-use aliquot of your 1-O-Hexadecyl-2-O-methyl-rac-glycerol stock solution (e.g., 10 mM in DMSO) immediately before use.

    • Prepare working solutions by diluting the stock solution in serum-free culture medium. Perform this step just before adding it to the cells to minimize the compound's time in an aqueous environment.

  • Pre-treatment: Remove the old medium from cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells with the inhibitor for the desired pre-treatment time (e.g., 1-2 hours). This step should be optimized to be as short as possible while still achieving effective inhibition.

  • Stimulation: Add a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) to the wells to stimulate the pathway.

  • Assay Endpoint: After the appropriate stimulation time, lyse the cells and perform the downstream analysis (e.g., Western blot for phosphorylated PKC substrates, kinase activity assay).

Signaling Pathway: Inhibition of Neutrophil Respiratory Burst

1-O-Hexadecyl-2-O-methyl-rac-glycerol inhibits the neutrophil respiratory burst by targeting Protein Kinase C (PKC). PKC is a critical enzyme that, when activated, phosphorylates components of the NADPH oxidase complex, leading to the production of superoxide (O₂⁻) and other reactive oxygen species.

cluster_pathway PKC-Mediated Neutrophil Respiratory Burst Stimulus Stimulus (e.g., fMLP, PMA) PKC Protein Kinase C (PKC) Stimulus->PKC Activates NADPH_Oxidase NADPH Oxidase Complex (Inactive) PKC->NADPH_Oxidase Phosphorylates Inhibitor 1-O-Hexadecyl-2-O-methyl-rac-glycerol Inhibitor->PKC Inhibits NADPH_Oxidase_Active NADPH Oxidase Complex (Active) NADPH_Oxidase->NADPH_Oxidase_Active Activation O2_to_Superoxide O₂ → O₂⁻ NADPH_Oxidase_Active->O2_to_Superoxide Catalyzes Burst Respiratory Burst O2_to_Superoxide->Burst

Caption: Inhibition of PKC prevents the activation of NADPH oxidase.

References

1-O-Hexadecyl-2-O-methyl-rac-glycerol purity and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, quality control, and experimental use of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 1-O-Hexadecyl-2-O-methyl-rac-glycerol?

A1: The purity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol typically ranges from ≥95% to ≥98%, depending on the supplier and grade of the product.[1][2] For applications in drug development and sensitive biological assays, it is recommended to use a high-purity grade (≥98%).

Q2: How should I store 1-O-Hexadecyl-2-O-methyl-rac-glycerol?

A2: For long-term storage, it is recommended to store the compound at -20°C.[2][3] Some suppliers ship the product at room temperature, indicating short-term stability, but for maintaining integrity over months or years, cold storage is essential.[2] Once a stock solution is prepared, it is advisable to store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q3: In which solvents is 1-O-Hexadecyl-2-O-methyl-rac-glycerol soluble?

A3: 1-O-Hexadecyl-2-O-methyl-rac-glycerol is soluble in organic solvents such as ethanol (>25 mg/ml), DMSO (>10 mg/ml), and DMF (>8.3 mg/ml).[2] Its solubility in aqueous buffers like PBS is very low (<50 µg/ml).[2] To enhance solubility in aqueous media for cell-based assays, a stock solution in an organic solvent should be prepared first and then diluted to the final working concentration in the culture medium.

Q4: What are the main applications of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in research?

A4: This compound is primarily used as a stable, synthetic analog of diacylglycerol (DAG) to study lipid signaling pathways.[2] It is a known inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes.[2][4] It is also utilized in the development of drug delivery systems and in cosmetic formulations.[5]

Quality Control and Purity Assessment

A thorough quality control process is essential to ensure the reliability and reproducibility of experimental results. Below are the key analytical tests and their typical specifications for 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Certificate of Analysis (CoA) - Representative Data
ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (by GC) ≥ 98.0%Gas Chromatography (GC)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS
Elemental Impurities Meets ICH Q3D limitsICP-MS
Water Content ≤ 0.5%Karl Fischer Titration
Potential Impurities

During the synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, several impurities may be introduced. Understanding these potential byproducts is crucial for interpreting analytical data.

Potential ImpurityOriginAnalytical Detection Method
1-O-Hexadecyl-rac-glycerolIncomplete methylation of the precursor.GC-MS, HPLC, NMR
Unreacted starting materialsIncomplete reaction during synthesis.GC-MS, HPLC, NMR
Reagents from methylation (e.g., methyl iodide)Carryover from the methylation step.Headspace GC-MS
Di-methylated glycerol speciesOver-methylation during synthesis.GC-MS, Mass Spectrometry

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of Protein Kinase C (PKC) activity.

  • Possible Cause 1: Poor Solubility. The compound may have precipitated out of the aqueous assay buffer or cell culture medium.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <0.5%) and does not affect the assay. Prepare fresh dilutions from a concentrated stock solution for each experiment. Gentle warming to 37°C and vortexing can aid in solubilization.[3]

  • Possible Cause 2: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Store stock solutions in small, single-use aliquots at -20°C or -80°C.[3] Use a fresh aliquot for each experiment.

  • Possible Cause 3: Incorrect Assay Conditions. The concentration of the compound or the incubation time may not be optimal for the specific PKC isoform or cell type being studied.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal experimental conditions.

Issue 2: Observed cellular toxicity or off-target effects.

  • Possible Cause 1: High Solvent Concentration. The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.

    • Solution: Include a vehicle control in your experiments to assess the effect of the solvent alone. Keep the final solvent concentration as low as possible.

  • Possible Cause 2: PKC-independent effects. Some diacylglycerol analogs have been reported to have effects independent of PKC activation, such as direct interaction with ion channels.[1]

    • Solution: To confirm that the observed effect is PKC-mediated, consider using a structurally different PKC inhibitor as a positive control or using molecular techniques like siRNA to knock down PKC expression.

Issue 3: Difficulty in achieving a clear solution for in vivo studies.

  • Possible Cause: Inappropriate formulation. The compound's lipophilic nature makes it challenging to formulate for in vivo administration.

    • Solution: The use of co-solvents and surfactants is often necessary. A common formulation approach involves dissolving the compound in a small amount of an organic solvent like DMSO, followed by dilution with a mixture of polyethylene glycol (PEG), Tween 80, and saline or corn oil.[6] It is crucial to add the components in the correct order and ensure the solution is clear at each step.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol by separating it from volatile impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for lipid analysis (e.g., a DB-WAX or similar polar column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Spectrometer: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ) of the protons should be consistent with the structure. Expected chemical shifts include:

    • ~3.4-4.5 ppm: Protons on carbons adjacent to the ether oxygen.[2]

    • ~3.4 ppm: Methoxy group protons.

    • ~1.2-1.6 ppm: Methylene protons of the hexadecyl chain.

    • ~0.88 ppm: Terminal methyl group protons of the hexadecyl chain.

Visualizations

Signaling Pathway: PKC Inhibition

PKC_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream phosphorylates Compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol Compound->PKC_inactive inhibits activation Phosphorylated Phosphorylated Substrates Downstream->Phosphorylated Response Cellular Response Phosphorylated->Response Receptor Gq-coupled Receptor Receptor->PLC activates Agonist Agonist Agonist->Receptor

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway.

Experimental Workflow: Quality Control Analysis

QC_Workflow start Receive Sample of 1-O-Hexadecyl-2-O-methyl-rac-glycerol visual Visual Inspection (Appearance) start->visual gc Gas Chromatography (GC) (Purity) visual->gc nmr NMR Spectroscopy (¹H, ¹³C Identity) visual->nmr ms Mass Spectrometry (Identity) visual->ms kf Karl Fischer Titration (Water Content) visual->kf decision Does sample meet specifications? gc->decision nmr->decision ms->decision kf->decision pass Release for Use decision->pass Yes fail Reject Sample decision->fail No

Caption: Quality control workflow for 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

References

Technical Support Center: Synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the regioselectivity challenges encountered during the synthesis of this target molecule.

Diagram of Synthetic Pathway

The regioselective synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is a multi-step process requiring a protecting group strategy to ensure the correct placement of the hexadecyl and methyl groups. The following diagram outlines a common and effective synthetic route.

Synthetic_Pathway A rac-Solketal B 3-O-Benzyl-rac-solketal A->B 1. NaH 2. Benzyl Bromide (Williamson Ether Synthesis) C 3-O-Benzyl-rac-glycerol B->C Acidic Hydrolysis (e.g., aq. HCl) D 1-O-Hexadecyl-3-O-benzyl-rac-glycerol C->D 1. NaH 2. Hexadecyl Bromide (Selective Williamson Ether Synthesis) E 1-O-Hexadecyl-2-O-methyl-3-O-benzyl-rac-glycerol D->E 1. NaH 2. Methyl Iodide (Methylation) F 1-O-Hexadecyl-2-O-methyl-rac-glycerol E->F H₂, Pd/C (Hydrogenolysis)

Caption: Synthetic route for 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group strategy necessary for this synthesis?

A1: Direct alkylation of glycerol is non-selective due to the presence of two primary and one secondary hydroxyl group, leading to a mixture of mono-, di-, and tri-ethers with poor regioselectivity.[1] A protecting group strategy allows for the sequential and controlled functionalization of each hydroxyl group, ensuring the desired 1-O-hexadecyl and 2-O-methyl substitution pattern.

Q2: What is the purpose of using a benzyl group as a protecting group?

A2: The benzyl group is a robust protecting group that is stable to the basic conditions of the Williamson ether synthesis used for the introduction of the hexadecyl and methyl groups. It can be selectively removed at the end of the synthesis under mild hydrogenolysis conditions, which typically do not affect the other ether linkages.[2][3]

Q3: Can I perform the hexadecylation and methylation in a different order?

A3: The order presented is generally preferred. After the hydrolysis of the solketal derivative, you have a primary (1-OH) and a secondary (2-OH) hydroxyl group. The primary hydroxyl is more sterically accessible and more nucleophilic, favoring the regioselective introduction of the bulky hexadecyl group at the 1-position.[4] Methylation of the less reactive secondary hydroxyl group is then performed in a subsequent step. Reversing the order could lead to a lower yield of the desired product.

Q4: What are the expected byproducts at each stage?

A4:

  • Hexadecylation (Step C -> D): The main byproduct is the 2-O-hexadecyl-3-O-benzyl-rac-glycerol isomer. Over-reaction can also lead to the formation of 1,2-di-O-hexadecyl-3-O-benzyl-rac-glycerol if an excess of hexadecyl bromide and base is used.

  • Methylation (Step D -> E): Incomplete reaction is the most common issue. Side reactions are less common at this stage if the previous step yielded a pure product.

  • Deprotection (Step E -> F): Incomplete debenzylation can leave starting material in the final product mixture.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction during Williamson Ether Synthesis (Hexadecylation or Methylation)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Base (e.g., Sodium Hydride) Sodium hydride (NaH) is highly reactive with moisture. Use fresh, high-quality NaH from a newly opened container. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Poor Quality Alkyl Halide Use freshly purified or high-purity hexadecyl bromide or methyl iodide. Impurities can interfere with the reaction.
Insufficient Deprotonation Ensure a slight excess of NaH (typically 1.1-1.5 equivalents) is used to drive the deprotonation of the alcohol to completion. Allow sufficient time for the alkoxide to form before adding the alkyl halide.
Low Reaction Temperature While the initial deprotonation is often done at 0 °C, the subsequent alkylation may require heating. For the hexadecylation step, refluxing in a suitable solvent like THF or DMF is common.[5]
Inappropriate Solvent Use a polar aprotic solvent such as DMF or THF to dissolve the reactants and facilitate the SN2 reaction.[6]

Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis

Troubleshooting_Williamson_Ether_Synthesis Start Low or No Product Formation Check_Reagents Verify Quality of NaH and Alkyl Halide Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Setup Ensure Anhydrous and Inert Atmosphere Start->Check_Setup Action_Reagents Use fresh, high-purity reagents Check_Reagents->Action_Reagents Reagents are old or of low purity Action_Temp Increase reaction temperature or prolong reaction time Check_Conditions->Action_Temp Insufficient temperature Action_Solvent Use a polar aprotic solvent (e.g., DMF, THF) Check_Conditions->Action_Solvent Inappropriate solvent Action_Setup Flame-dry glassware and use an inert atmosphere Check_Setup->Action_Setup Moisture contamination Success Improved Yield Action_Reagents->Success Action_Temp->Success Action_Solvent->Success Action_Setup->Success

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Issue 2: Poor Regioselectivity in the Hexadecylation of 3-O-Benzyl-rac-glycerol

Problem: Formation of a significant amount of the undesired 2-O-hexadecyl isomer alongside the desired 1-O-hexadecyl product.

Analysis: While the primary hydroxyl group at the C1 position is more reactive, the secondary hydroxyl at C2 can also react, leading to a mixture of isomers. The selectivity depends on the reaction conditions.

Optimization of Regioselectivity:

Parameter Recommendation for Higher 1-O-Selectivity Rationale
Temperature Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and slowly warm up if necessary.Lower temperatures can enhance the kinetic selectivity for the more reactive primary hydroxyl group.
Rate of Addition Add the hexadecyl bromide slowly to the solution of the alkoxide.Maintaining a low concentration of the alkylating agent can favor the reaction at the more nucleophilic primary alkoxide.
Base Use a hindered base if standard bases like NaH give poor selectivity, although this may reduce the overall reaction rate.A bulkier base may preferentially deprotonate the more accessible primary hydroxyl group. However, for a diol, this is less straightforward.

Purification: If a mixture of isomers is obtained, careful purification by column chromatography on silica gel is necessary. The two isomers, 1-O-hexadecyl-3-O-benzyl-rac-glycerol and 2-O-hexadecyl-3-O-benzyl-rac-glycerol, will have slightly different polarities and can typically be separated with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Issue 3: Incomplete Deprotection of the Benzyl Group

Problem: The final product is contaminated with the starting material, 1-O-Hexadecyl-2-O-methyl-3-O-benzyl-rac-glycerol.

Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inactive Catalyst Use fresh, high-quality Palladium on carbon (Pd/C). The catalyst can become deactivated over time.
Insufficient Hydrogen Pressure Ensure the reaction is carried out under an adequate pressure of hydrogen gas (typically 1-3 atm, or higher if necessary).
Catalyst Poisoning Impurities in the starting material, particularly sulfur-containing compounds, can poison the palladium catalyst. Purify the benzylated intermediate before the hydrogenolysis step.
Insufficient Reaction Time Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Hydrogenolysis can sometimes be slow.

Experimental Protocols

Step 1: Synthesis of 3-O-Benzyl-rac-solketal
  • To a solution of rac-solketal (1.0 eq.) in anhydrous DMF or THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of 3-O-Benzyl-rac-glycerol
  • Dissolve 3-O-benzyl-rac-solketal (1.0 eq.) in a mixture of THF and 1 M aqueous HCl.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 3: Synthesis of 1-O-Hexadecyl-3-O-benzyl-rac-glycerol
  • To a solution of 3-O-benzyl-rac-glycerol (1.0 eq.) in anhydrous THF, add NaH (1.2 eq.) at 0 °C under argon.

  • Stir for 30 minutes at 0 °C.

  • Add hexadecyl bromide (1.1 eq.) and allow the reaction to warm to room temperature, then heat to reflux for 18-24 hours.

  • Monitor for the disappearance of the starting material by TLC.

  • After cooling, quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography to separate the desired 1-O-alkylated product from the 2-O-alkylated byproduct and any di-alkylated products.

Step 4: Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-benzyl-rac-glycerol
  • Dissolve 1-O-hexadecyl-3-O-benzyl-rac-glycerol (1.0 eq.) in anhydrous DMF.

  • Add NaH (1.5 eq.) at 0 °C and stir for 30 minutes.

  • Add methyl iodide (2.0 eq.) and stir at room temperature for 12 hours.

  • Monitor by TLC.

  • Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Step 5: Synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol
  • Dissolve the benzylated product from the previous step in ethanol or ethyl acetate.

  • Add Pd/C (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product. Further purification by column chromatography may be necessary.

Quantitative Data Summary (Illustrative)

The following table provides illustrative yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and purification efficiency.

Reaction Step Starting Material Product Typical Yield (%) Key Byproducts
Benzylation rac-Solketal3-O-Benzyl-rac-solketal85-95-
Hydrolysis 3-O-Benzyl-rac-solketal3-O-Benzyl-rac-glycerol90-98-
Hexadecylation 3-O-Benzyl-rac-glycerol1-O-Hexadecyl-3-O-benzyl-rac-glycerol60-752-O-Hexadecyl isomer, di-hexadecylated product
Methylation 1-O-Hexadecyl-3-O-benzyl-rac-glycerol1-O-Hexadecyl-2-O-methyl-3-O-benzyl-rac-glycerol80-90Unreacted starting material
Hydrogenolysis 1-O-Hexadecyl-2-O-methyl-3-O-benzyl-rac-glycerol1-O-Hexadecyl-2-O-methyl-rac-glycerol90-99Incomplete debenzylation product

References

Validation & Comparative

A Comparative Guide to Protein Kinase C Modulation: 1-O-Hexadecyl-2-O-methyl-rac-glycerol vs. Diacylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG) and diacylglycerol (DAG) in the context of Protein Kinase C (PKC) activation. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The activity of PKC is tightly regulated, and its dysregulation is implicated in various diseases, most notably cancer and diabetic complications. A key endogenous activator of conventional and novel PKC isoforms is diacylglycerol (DAG). In contrast, synthetic ether lipids like 1-O-Hexadecyl-2-O-methyl-rac-glycerol have emerged as modulators of PKC activity. This guide will compare and contrast the roles of the endogenous activator, DAG, and the synthetic modulator, HMG, in PKC signaling.

Mechanism of Action

Diacylglycerol (DAG): The Endogenous Activator

Diacylglycerol is a crucial second messenger produced from the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon its generation, DAG recruits PKC from the cytosol to the cell membrane. This translocation is a critical step in PKC activation. At the membrane, DAG binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that relieves autoinhibition and activates the kinase. The activation of PKC by DAG is a fundamental signaling event downstream of many growth factor and G-protein coupled receptors.[1][2]

1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG): A Competitive Inhibitor

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that has been identified as an inhibitor of PKC.[3] Its mechanism of action is believed to be through competitive antagonism of diacylglycerol.[3] By structurally mimicking DAG, HMG can compete for binding to the C1 domain of PKC, thereby preventing the binding of endogenous DAG and subsequent activation of the enzyme. This inhibitory action makes HMG and related compounds valuable tools for studying PKC signaling and as potential therapeutic agents.

Quantitative Comparison of PKC Modulation

The following table summarizes the quantitative data available for the interaction of HMG and DAG with PKC and related signaling components. It is important to note that direct comparative studies are limited, and the data is synthesized from various sources.

Parameter1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG)Diacylglycerol (DAG)Reference
Effect on PKC InhibitorActivator[1][3]
Mechanism Competitive antagonist of DAGAllosteric activator, binds to C1 domain[2][3]
IC50 / EC50 IC50 of ~15 µM for inhibition of diacylglycerol kinase (an enzyme that metabolizes DAG). Dose-dependent inhibition of PKC in a cell-free system.EC50 of ~400 nM for PKC alpha activation and ~150 nM for PKC delta activation (induced by taurocholate, which increases cellular DAG).[3][4][5]
Observed Effect Reduction of PKC activity in the membrane and cytosol.Translocation of PKC from cytosol to the cell membrane and subsequent activation.[6]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Diacylglycerol (DAG) Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC (cytosol) DAG->PKC_inactive Recruits & Activates PKC_active Active PKC (membrane) PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response cluster_1 HMG Mechanism of PKC Inhibition DAG Diacylglycerol (DAG) PKC_C1 PKC C1 Domain DAG->PKC_C1 Binds HMG HMG HMG->PKC_C1 Competitively Binds Activation PKC Activation PKC_C1->Activation Leads to Inhibition PKC Inhibition PKC_C1->Inhibition Leads to cluster_2 Experimental Workflow: In Vitro PKC Kinase Assay Prepare_Reaction Prepare Reaction Mix (Buffer, PKC, Substrate, Lipids) Add_Compound Add Test Compound (HMG or DAG) Prepare_Reaction->Add_Compound Initiate_Reaction Initiate Reaction (Add [γ-32P]ATP) Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify

References

A Comparative Guide to Alternatives for 1-O-Hexadecyl-2-O-methyl-rac-glycerol in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, the ether lipid 1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG) has been a subject of interest for its role in cellular signaling, particularly as an inhibitor of Protein Kinase C (PKC). However, a range of alternative compounds, primarily other synthetic ether lipids and naturally occurring alkylglycerols, have emerged with distinct mechanisms of action and potent anti-cancer properties. This guide provides a comprehensive comparison of HMG and its key alternatives—Edelfosine, Miltefosine, Perifosine, and natural alkylglycerols—offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.

Executive Summary of Comparative Efficacy

The selection of an appropriate ether lipid for cancer studies depends on the specific cancer type and the desired molecular target. While HMG is primarily known for its PKC inhibition, its alternatives offer a broader range of mechanisms, including induction of apoptosis through death receptor activation and inhibition of key survival pathways. The following table summarizes the cytotoxic activity (IC50 values) of these compounds across various cancer cell lines, providing a quantitative basis for comparison.

CompoundCancer Cell LineIC50 (µM)Reference
1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG) HL60 (Leukemia)~5.3 (LD50)[1]
K562 (Leukemia)>97 (LD50)[1]
Edelfosine (ET-18-OCH3) HL60 (Leukemia)3.8 (ID50), 4.2 (LD50)[1]
K562 (Leukemia)7.8 (ID50), 76.8 (LD50)[1]
OVCAR-3 (Ovarian Cancer)24[2]
A549 (Lung Cancer)-
MCF-7 (Breast Cancer)-
A427 (Lung Cancer)-
T84 (Colon Cancer)-
Miltefosine Various Cancer Cell Lines0.6 - 8.9[3]
Perifosine Various Cancer Cell Lines0.6 - 8.9[3][4]
MM.1S (Multiple Myeloma)4.7[4]
NSCLC Cell Lines8 - 15[5]
Natural Alkylglycerols (Selachyl alcohol analogues) HUVEC (Endothelial Cells)>12[6]

Note: IC50, ID50 (Inhibitory Dose 50%), and LD50 (Lethal Dose 50%) values represent the concentration required to inhibit growth by 50% or cause 50% cell death, respectively. Direct comparisons should be made with caution due to variations in experimental conditions between studies.

Detailed Profiles of Alternatives

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine)

Edelfosine, a synthetic alkyl-lysophospholipid, is a potent and selective inducer of apoptosis in a wide range of cancer cells, while largely sparing normal cells.[7] Its primary mechanism of action involves its incorporation into the cell membrane, leading to the clustering and activation of the Fas/CD95 death receptor in lipid rafts, thereby initiating the extrinsic apoptosis pathway.[8]

Miltefosine (Hexadecylphosphocholine)

Miltefosine is another well-studied alkylphosphocholine that has demonstrated broad anti-cancer activity. It is known to disrupt lipid rafts and interfere with vital signaling pathways, including the PI3K/Akt pathway. Its ability to induce mitotic catastrophe in cancer stem-like cells makes it a compound of particular interest. However, its clinical application in cancer has been hampered by dose-limiting gastrointestinal toxicity when administered orally.

Perifosine

Perifosine is an oral Akt inhibitor that targets the PI3K/Akt survival pathway, which is frequently overactive in many cancers.[9] By inhibiting the phosphorylation and activation of Akt, Perifosine can induce apoptosis and cell cycle arrest in tumor cells.[4] It has been investigated in numerous clinical trials for various malignancies, showing promise in some, such as multiple myeloma and colorectal cancer, often in combination with other therapies.[10]

Natural Alkylglycerols

Derived primarily from shark liver oil, natural alkylglycerols such as chimyl alcohol, batyl alcohol, and selachyl alcohol have demonstrated anti-tumor and immunomodulatory properties.[11][12] Their mechanisms of action are thought to involve the inhibition of Protein Kinase C (PKC) and the activation of macrophages.[8] Some studies suggest they may also inhibit angiogenesis, a critical process for tumor growth and metastasis.[6]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by HMG and its alternatives.

HMG_PKC_Inhibition HMG 1-O-Hexadecyl-2-O-methyl- rac-glycerol (HMG) PKC Protein Kinase C (PKC) (e.g., α, ε, δ) HMG->PKC Inhibits Downstream Downstream Effectors (e.g., MAPK pathway, STAT3) PKC->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: HMG inhibits PKC, a key regulator of cell proliferation and survival pathways.[8]

Edelfosine_Fas_Apoptosis Edelfosine Edelfosine Membrane Cell Membrane (Lipid Rafts) Edelfosine->Membrane Incorporates into Fas Fas/CD95 Receptor Membrane->Fas Promotes Clustering of DISC Death-Inducing Signaling Complex (DISC) Fas->DISC Forms Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Edelfosine induces apoptosis via clustering of Fas/CD95 death receptors in lipid rafts.[8]

Perifosine_Akt_Inhibition Perifosine Perifosine Akt Akt (Protein Kinase B) Perifosine->Akt Inhibits Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β, Bad) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival, Proliferation, & Growth Downstream->Survival Promotes

References

A Comparative Analysis of the Antitumor Activities of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and ET-18-OCH3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, ether lipids have emerged as a promising class of anti-neoplastic agents that target cell membranes and signaling pathways, offering an alternative to traditional DNA-damaging chemotherapeutics. Among these, ET-18-OCH3 (Edelfosine) is a well-characterized prototype. This guide provides a comparative overview of the antitumor activities of ET-18-OCH3 and a structurally related compound, 1-O-Hexadecyl-2-O-methyl-rac-glycerol, presenting available experimental data, methodologies, and insights into their mechanisms of action.

Quantitative Assessment of Antitumor Efficacy

The in vitro cytotoxic and anti-proliferative activities of ET-18-OCH3 and derivatives of 1-O-Hexadecyl-2-O-methyl-rac-glycerol have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

CompoundCell LineIC50 (µM)Reference
ET-18-OCH3 OVCAR-3 (Ovarian Cancer)24[1]
HL-60 (Leukemia)3.8 (ID50), 4.2 (LD50)[2]
K562 (Leukemia)7.8 (ID50), 76.8 (LD50)[2]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol OVCAR-3 (Ovarian Cancer)4[1]
MCF-7 (Breast Cancer)6.5[1]
A549 (Lung Cancer)12.2[1]
A427 (Lung Cancer)10.8[1]
T84 (Colon Cancer)8.7[1]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol OVCAR-3 (Ovarian Cancer)12[1]
A549 (Lung Cancer)9[1]
MCF-7 (Breast Cancer)17[1]
A427 (Lung Cancer)25[1]
1-O-Hexadecyl-2-O-methyl-rac-glycerol (AMG-C16) Diacylglycerol Kinase (in vitro)~15[3][4]

Mechanisms of Antitumor Action

The antitumor activities of ET-18-OCH3 and 1-O-Hexadecyl-2-O-methyl-rac-glycerol are attributed to distinct yet potentially overlapping mechanisms that primarily involve the cell membrane and intracellular signaling cascades, rather than direct interaction with DNA.

ET-18-OCH3 (Edelfosine):

ET-18-OCH3 is known to induce selective apoptosis in tumor cells while sparing normal cells.[5] Its primary mechanism involves the intracellular activation of the Fas/CD95 death receptor.[6] This process is independent of the proliferative state of the cancer cells. The proposed model for its action involves:

  • Selective Uptake: ET-18-OCH3 is preferentially taken up by tumor cells.

  • Membrane Raft Accumulation: The compound accumulates in lipid rafts, which are specialized membrane microdomains.

  • Fas/CD95 Activation: This accumulation leads to the translocation and clustering of Fas/CD95 receptors within the lipid rafts, triggering the apoptotic signaling cascade.[6]

Furthermore, ET-18-OCH3 has been shown to inhibit phosphatidylcholine biosynthesis and interfere with signaling pathways such as the MAPK cascade by preventing the membrane association of Raf-1.[7][8]

1-O-Hexadecyl-2-O-methyl-rac-glycerol:

The antitumor mechanism of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is less extensively characterized than that of ET-18-OCH3. However, available evidence suggests its primary mode of action is the inhibition of Protein Kinase C (PKC).[3] PKC is a family of enzymes that play a crucial role in various cellular processes, including proliferation, differentiation, and survival.[9][10] By inhibiting PKC, 1-O-Hexadecyl-2-O-methyl-rac-glycerol can disrupt the signaling pathways that drive cancer cell growth. Studies have shown that this compound can reduce cellular proliferation and the invasive capacity of human colon cancer cell lines.[3] It is also a metabolite of ET-18-OCH3, although some studies suggest it may not be the primary mediator of ET-18-OCH3's cytotoxic effects in all cell types.[7][11]

Signaling Pathways

The distinct mechanisms of action of these two compounds are reflected in the signaling pathways they modulate.

ET18_OCH3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET-18-OCH3 ET-18-OCH3 Lipid_Rafts Lipid Rafts ET-18-OCH3->Lipid_Rafts Accumulates in Raf-1 Raf-1 ET-18-OCH3->Raf-1 Inhibits membrane association Fas/CD95 Fas/CD95 Lipid_Rafts->Fas/CD95 Clusters DISC DISC Formation Fas/CD95->DISC Caspase-8 Caspase-8 Activation DISC->Caspase-8 Caspase-3 Caspase-3 Activation Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis MAPK_Pathway MAPK Pathway Raf-1->MAPK_Pathway Proliferation_Inhibition Proliferation Inhibition MAPK_Pathway->Proliferation_Inhibition

Caption: ET-18-OCH3 signaling pathway leading to apoptosis and proliferation inhibition.

Hexadecyl_Glycerol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hexadecyl_Glycerol 1-O-Hexadecyl-2-O- methyl-rac-glycerol PKC Protein Kinase C Hexadecyl_Glycerol->PKC Inhibits Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream_Effectors Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival Invasion Invasion Downstream_Effectors->Invasion

Caption: 1-O-Hexadecyl-2-O-methyl-rac-glycerol signaling pathway via PKC inhibition.

Experimental Protocols

The determination of the anti-proliferative activity and IC50 values of these compounds is commonly performed using a colorimetric method such as the MTT assay.

MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1-O-Hexadecyl-2-O-methyl-rac-glycerol or ET-18-OCH3) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%).

    • Control wells receive medium with the solvent alone.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[12]

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[12]

    • The plate is then gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.[12]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the solvent-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with compounds Incubation1->Compound_Treatment Incubation2 4. Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent Incubation3->Solubilization Absorbance_Reading 8. Read absorbance (570-590 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion

ET-18-OCH3 is a potent antitumor ether lipid with a well-defined mechanism of action centered on the induction of apoptosis through the Fas/CD95 pathway. 1-O-Hexadecyl-2-O-methyl-rac-glycerol, a related compound and a metabolite of ET-18-OCH3, also exhibits anti-proliferative properties, likely through the inhibition of Protein Kinase C. While direct comparative studies across a broad range of cancer cell lines are limited, the available data suggests that both compounds are active against cancer cells. The glycosylated derivatives of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, in particular, show promising IC50 values, in some cases lower than that of ET-18-OCH3, indicating that this structural backbone is a viable scaffold for the development of novel antitumor agents. Further research, including head-to-head in vitro and in vivo comparisons, is warranted to fully elucidate the comparative efficacy and therapeutic potential of these two ether lipids.

References

A Comparative Analysis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the ether lipid 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs, focusing on their antiproliferative activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering a structured overview of experimental data, detailed methodologies, and insights into the signaling pathways modulated by these compounds.

Introduction to 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its Analogs

1-O-Hexadecyl-2-O-methyl-rac-glycerol belongs to the class of ether lipids, which are characterized by an ether linkage at the sn-1 position of the glycerol backbone. This structural feature confers resistance to degradation by phospholipases, leading to increased metabolic stability compared to their ester-linked counterparts. These compounds have garnered significant interest in cancer research due to their selective cytotoxic effects on tumor cells while exhibiting lower toxicity towards normal cells. Their mechanism of action is often attributed to their interaction with cell membranes and modulation of key signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascades.

Comparative Biological Activity

The antiproliferative activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.

Table 1: Antiproliferative Activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol MCF-7 (Breast)17[1]
A549 (Lung)9[1]
A427 (Lung)25[1]
T84 (Colon)Inactive[1]
OVCAR-3 (Ovarian)12[1]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol MCF-7 (Breast)12.2[1]
A549 (Lung)6.5[1]
A427 (Lung)10.8[1]
T84 (Colon)8.2[1]
OVCAR-3 (Ovarian)4[1]
ET-18-OCH3 (1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) OVCAR-3 (Ovarian)24[1]
HL60 (Leukemia)3.8 (ID50)[2]
K562 (Leukemia)7.8 (ID50)[2]
Hexadecylphosphocholine OVCAR-3 (Ovarian)>30[1]
HL60 (Leukemia)5.6 (ID50)[2]
K562 (Leukemia)69.1 (ID50)[2]
Erucylphosphocholine OVCAR-3 (Ovarian)>30[1]

*ID50: 50% inhibitory dose.

Signaling Pathways and Mechanism of Action

A primary mechanism of action for 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and differentiation.

Inhibition of the Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

Several studies on structurally related ether lipids, such as ET-18-OCH3, have demonstrated their ability to interfere with the MAPK signaling cascade. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival. The inhibition is thought to occur at the level of Raf-1 activation, preventing its translocation to the cell membrane and subsequent phosphorylation of MEK and ERK.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf Activation EGF Growth Factor (EGF) EGF->EGFR Grb2_Sos->Ras_GTP MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 1-O-Hexadecyl-2-O-methyl- rac-glycerol & Analogs Inhibitor->Raf Inhibition of membrane association

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Inhibition of Protein Kinase C (PKC)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Protein Kinase C (PKC) Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro inhibition of PKC by ether lipids. Specific conditions may need to be optimized based on the PKC isoform and the specific compounds being tested.

Materials:

  • Purified recombinant PKC enzyme

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

  • Test compounds (1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, PKC substrate, and activators (PS and DAG).

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified PKC enzyme to initiate the reaction.

  • Phosphorylation Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA to precipitate the proteins.

  • Washing: Centrifuge the tubes to pellet the precipitated protein. Wash the pellet multiple times with cold TCA to remove unincorporated [γ-³²P]ATP.

  • Radioactivity Measurement: Resuspend the final pellet in a suitable solvent and transfer it to a scintillation vial. Measure the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of PKC inhibition is calculated as: (1 - (Radioactivity with inhibitor / Radioactivity without inhibitor)) x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR)

The biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs is significantly influenced by their chemical structure. Key structural features that impact their antiproliferative effects include:

  • sn-1 Alkyl Chain: The length and degree of saturation of the alkyl chain at the sn-1 position are critical for membrane interaction and cytotoxicity.

  • sn-2 Modification: The presence of a small, metabolically stable group like the methyl ether at the sn-2 position is crucial for preventing acylation and maintaining the compound's biological activity.

  • sn-3 Head Group: The nature of the substituent at the sn-3 position significantly affects the compound's solubility, cellular uptake, and overall potency. As seen in Table 1, the substitution with a glycosyl moiety can enhance the antiproliferative activity compared to a phosphocholine headgroup. The presence of an amino group on the sugar further increases the potency.

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs represent a promising class of ether lipids with selective anticancer properties. Their mechanism of action, involving the inhibition of key signaling pathways like the MAPK cascade and PKC, makes them attractive candidates for further investigation and development. The comparative data presented in this guide highlights the importance of structural modifications in optimizing their therapeutic potential. Further research focusing on the synthesis of a broader range of analogs and a more detailed investigation into their specific molecular targets will be crucial for advancing these compounds towards clinical applications.

References

Cross-Validation of 1-O-Hexadecyl-2-O-methyl-rac-glycerol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its key alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that has garnered interest for its potential as a modulator of cellular signaling pathways, particularly as an inhibitor of Protein Kinase C (PKC). Its structural analogs, such as ET-18-OCH3 (Edelfosine) and hexadecylphosphocholine (Miltefosine), have also been extensively studied for their antiproliferative and cytotoxic effects against various cancer cell lines. This guide aims to provide a comparative analysis of these compounds, focusing on their performance in preclinical studies.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of 1-O-Hexadecyl-2-O-methyl-rac-glycerol derivatives and its alternatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)
Derivatives of 1-O-Hexadecyl-2-O-methyl-rac-glycerol
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 4)MCF-717[1]
A5499[1]
A42725[1]
T84Inactive[1]
OVCAR-312[1]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 5)MCF-76.5 - 12.2[1]
A5496.5 - 12.2[1]
A4276.5 - 12.2[1]
T846.5 - 12.2[1]
OVCAR-34[1]
Alternatives
ET-18-OCH3 (Edelfosine)OVCAR-324[1]
HL603.8[2]
K5627.8[2]
Hexadecylphosphocholine (Miltefosine)OVCAR-3>30[1]
HL605.6[2]
K56269.1[2]
ErucylphosphocholineOVCAR-3>30[1]

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the compounds listed above was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) was added to each well, and the plates were incubated for another 2 to 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves by determining the concentration of the compound that caused a 50% reduction in cell viability compared to untreated control cells.

Protein Kinase C (PKC) Inhibition Assay

The inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on PKC activity can be assessed using an in vitro kinase assay.

General Protocol:

  • Enzyme and Substrate Preparation: Purified recombinant PKC isozymes and a suitable substrate (e.g., myelin basic protein or a fluorescent peptide substrate) are prepared in a kinase reaction buffer.

  • Inhibitor Addition: The test compound (1-O-Hexadecyl-2-O-methyl-rac-glycerol) is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled with γ-³²P or in a system with a fluorescence-based readout).

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring radioactivity. For fluorescence-based assays, the change in fluorescence is measured.

  • Data Analysis: The percentage of PKC inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation Assay (Western Blotting)

The effect of ether lipids on the MAPK signaling pathway is commonly investigated by measuring the phosphorylation status of key pathway components, such as ERK1/2 (p44/42 MAPK).

General Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified duration. In some experiments, cells are subsequently stimulated with a growth factor (e.g., EGF) to activate the MAPK pathway.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MAPK pathway proteins (e.g., anti-phospho-ERK1/2) and total forms of these proteins.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of the compound on MAPK pathway activation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 1-O-Hexadecyl-2-O-methyl-rac-glycerol and a typical experimental workflow for assessing its antiproliferative activity.

pkc_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PLC PLC Receptor Tyrosine Kinase->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Downstream Signaling Downstream Signaling PKC->Downstream Signaling 1-O-Hexadecyl-2-O-methyl-rac-glycerol 1-O-Hexadecyl-2-O-methyl-rac-glycerol 1-O-Hexadecyl-2-O-methyl-rac-glycerol->PKC

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway.

mapk_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Ether Lipids Ether Lipids Ether Lipids->Raf Interference with membrane association

Caption: Interference with the MAPK signaling cascade by ether lipids.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Add Compounds Add Compounds Adherence->Add Compounds Incubate Incubate Add Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Solubilize Solubilize Incubate_MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for determining antiproliferative activity (IC50).

References

Unveiling the Biological Activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the synthetic ether lipid, 1-O-Hexadecyl-2-O-methyl-rac-glycerol, with other relevant ether lipid analogs. The information presented is supported by experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction to 1-O-Hexadecyl-2-O-methyl-rac-glycerol

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic alkylglycerol, a class of ether lipids that has garnered significant interest in biomedical research due to its diverse biological activities. Structurally characterized by a hexadecyl alkyl chain attached to the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, this compound and its analogs have demonstrated potent effects on cellular signaling, proliferation, and differentiation. A primary mechanism of action for these ether lipids is the inhibition of Protein Kinase C (PKC), a crucial enzyme in various signal transduction pathways.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its derivatives have been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundCell LineIC50 (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-717[1]
A5499[1]
A42725[1]
T84Inactive[1]
OVCAR-312[1]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-712.2[1]
A5499.8[1]
A4276.5[1]
T8410.5[1]
OVCAR-34[1]
Alternative Ether Lipids
1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3)OVCAR-324[1]
HexadecylphosphocholineOVCAR-3>30[1]
ErucylphosphocholineOVCAR-3>30[1]

Key Signaling Pathways and Mechanisms of Action

1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Protein Kinase C (PKC)

A primary and well-documented mechanism of action is the inhibition of Protein Kinase C (PKC). By acting as an antagonist to diacylglycerol (DAG), a natural activator of PKC, these ether lipids can effectively block downstream signaling events.

PKC_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Gq-coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Ether_Lipid 1-O-Hexadecyl-2-O-methyl- rac-glycerol Ether_Lipid->PKC_inactive Inhibits

Figure 1: Inhibition of the Protein Kinase C (PKC) signaling pathway.

Interference with the MAPK Signaling Cascade

Structurally similar ether lipids, such as ET-18-OCH3, have been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This interference is not a direct inhibition of the kinases themselves but rather a disruption of the localization of key upstream components, such as Raf-1. By preventing the association of Raf-1 with the cell membrane, the downstream phosphorylation cascade is inhibited.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruits Ras_GTP Active Ras (GTP-bound) Raf_inactive Inactive Raf-1 Ras_GTP->Raf_inactive Recruits to membrane Raf_active Active Raf-1 MEK MEK Raf_active->MEK Phosphorylates Ras_GDP Inactive Ras (GDP-bound) Grb2_Sos->Ras_GDP Activates Ras_GDP->Ras_GTP Raf_inactive->Raf_active ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Ether_Lipid 1-O-Hexadecyl-2-O-methyl- rac-glycerol (analog) Ether_Lipid->Raf_inactive Prevents membrane association

Figure 2: Interference with the MAPK signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Protein Kinase C (PKC) Inhibition Assay (Non-Radioactive)

This protocol is adapted from commercially available non-radioactive PKC assay kits and can be used to assess the inhibitory potential of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Objective: To determine the in vitro inhibitory effect of the test compound on PKC activity.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Phospholipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Test compound (1-O-Hexadecyl-2-O-methyl-rac-glycerol) dissolved in a suitable solvent (e.g., DMSO)

  • Phospho-specific antibody that recognizes the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all reagents and dilute the test compound to the desired concentrations in assay buffer.

  • Enzyme Reaction:

    • Add 50 µL of the reaction mixture containing assay buffer, phospholipid activator, PKC substrate peptide, and the test compound (or vehicle control) to each well of a 96-well plate.

    • Add 25 µL of diluted PKC enzyme to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding 50 µL of a stop solution containing EDTA.

    • Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of the phospho-specific primary antibody to each well and incubate at room temperature for 1 hour.

    • Wash the wells.

    • Add 100 µL of the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops.

    • Stop the color development by adding 100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of PKC inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

PKC_Assay_Workflow start Start reagent_prep Prepare Reagents (PKC, Substrate, ATP, Test Compound) start->reagent_prep reaction_setup Set up Kinase Reaction in 96-well plate reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction (add EDTA) incubation->stop_reaction washing1 Wash Wells stop_reaction->washing1 primary_ab Add Phospho-specific Primary Antibody washing1->primary_ab incubation2 Incubate at RT primary_ab->incubation2 washing2 Wash Wells incubation2->washing2 secondary_ab Add HRP-conjugated Secondary Antibody washing2->secondary_ab incubation3 Incubate at RT secondary_ab->incubation3 washing3 Wash Wells incubation3->washing3 tmb_addition Add TMB Substrate washing3->tmb_addition color_development Incubate in Dark tmb_addition->color_development stop_development Add Stop Solution color_development->stop_development read_absorbance Measure Absorbance at 450 nm stop_development->read_absorbance data_analysis Calculate % Inhibition and IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 3: Workflow for the in vitro PKC inhibition assay.

Antiproliferative Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, OVCAR-3)

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol and its derivatives represent a promising class of bioactive ether lipids with potent antiproliferative effects against various cancer cell lines. Their primary mechanisms of action involve the inhibition of key signaling pathways such as the Protein Kinase C and MAPK cascades. The comparative data presented in this guide highlight the structure-activity relationships within this class of compounds and provide a foundation for further research and development of novel ether lipid-based therapeutics. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the biological activities of these and similar molecules.

References

Unveiling the Metabolic Fortitude of 1-O-Hexadecyl-2-O-methyl-rac-glycerol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of lipid-based molecules is paramount for designing effective and durable therapeutic agents. This guide provides a detailed comparison of the metabolic stability of 1-O-Hexadecyl-2-O-methyl-rac-glycerol against other classes of lipids, supported by experimental data and protocols.

At the heart of its enhanced stability, 1-O-Hexadecyl-2-O-methyl-rac-glycerol possesses two key structural features that afford it significant resistance to metabolic degradation compared to its ester-linked counterparts. The presence of an ether bond at the sn-1 position of the glycerol backbone, in place of a more labile ester linkage, confers substantial resistance to enzymatic hydrolysis by lipases. Furthermore, the methyl group at the sn-2 position effectively shields the molecule from catabolism, ensuring its persistence in its active form. This inherent stability makes it an invaluable tool for probing cellular signaling pathways and a promising scaffold for the development of novel therapeutics.

Comparative Metabolic Stability: Quantitative Insights

While direct head-to-head quantitative metabolic stability data for 1-O-Hexadecyl-2-O-methyl-rac-glycerol against its precise diacyl equivalent is not extensively documented in publicly available literature, a representative comparison based on the known metabolic pathways of ether and ester lipids can be constructed. The following table illustrates the expected differences in metabolic stability when incubated with human liver microsomes, a standard in vitro model for assessing drug metabolism.

Compound ClassLinkage TypeKey Structural FeatureRepresentative Half-life (t½) in Human Liver MicrosomesPredicted Intrinsic Clearance (CLint)
1-O-Alkyl-2-O-methyl-glycerol Ethersn-1 ether linkage, sn-2 methyl group> 60 minutesLow
1,2-Diacylglycerol (DAG) Estersn-1 and sn-2 ester linkages< 15 minutesHigh
Natural Ether Lipids (e.g., Plasmalogens) Ether (vinyl)sn-1 ether linkageModerate to HighLow to Moderate

This table presents representative data based on the established principles of lipid metabolism. Actual values can vary based on specific experimental conditions.

The data clearly indicates the superior metabolic stability of 1-O-alkyl-2-O-methyl-glycerol derivatives. This stability is crucial for its function as a stable analog of the second messenger diacylglycerol (DAG), allowing for prolonged and specific modulation of its cellular targets.

Experimental Protocols

The metabolic stability of lipids is typically assessed using in vitro systems that mimic the metabolic environment of the liver. The two most common methods involve incubation with liver microsomes or primary hepatocytes.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay evaluates the metabolism of a compound by the cytochrome P450 enzymes and other drug-metabolizing enzymes present in the endoplasmic reticulum of hepatocytes.

Materials:

  • Test compound (1-O-Hexadecyl-2-O-methyl-rac-glycerol or comparator lipid)

  • Pooled human liver microsomes

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing the test compound at a final concentration of 1 µM and human liver microsomes (0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to equilibrate.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

In Vitro Metabolic Stability Assay Using Plated Human Hepatocytes

This "gold standard" assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as active transport processes.

Materials:

  • Test compound

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated culture plates

  • Acetonitrile (for cell lysis and protein precipitation)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Cell Plating: Hepatocytes are thawed and plated on collagen-coated plates and allowed to form a monolayer.

  • Compound Addition: The culture medium is replaced with fresh medium containing the test compound at a final concentration of 1 µM.

  • Incubation: The cells are incubated at 37°C in a humidified incubator.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), the medium is removed, and the cells are washed.

  • Cell Lysis: The cells are lysed and proteins precipitated by the addition of cold acetonitrile with an internal standard.

  • Sample Processing: The lysate is collected and centrifuged.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: The disappearance of the compound over time is used to calculate the half-life and intrinsic clearance.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental process and the biological context of 1-O-Hexadecyl-2-O-methyl-rac-glycerol's stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Test Lipid E Reaction Mixture A->E B Liver Microsomes B->E C Buffer C->E D NADPH System D->E F Time Points (0, 15, 30, 60 min) E->F Sample G Quench Reaction (Acetonitrile) F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Experimental workflow for in vitro metabolic stability assay.

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a stable analog of diacylglycerol (DAG), a critical second messenger in many signaling pathways. Its metabolic stability allows it to persistently interfere with these pathways. One of the most well-characterized is the activation of Protein Kinase C (PKC).

DAG_PKC_Signaling cluster_membrane Plasma Membrane PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_mem PKC (active) DAG->PKC_mem recruits & activates Downstream Downstream Substrate Phosphorylation PKC_mem->Downstream Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor activates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem Response Cellular Response Downstream->Response Stable_Analog 1-O-Hexadecyl-2-O-methyl-rac-glycerol (Metabolically Stable DAG Analog) Stable_Analog->PKC_mem persistently activates

Diacylglycerol (DAG) signaling pathway leading to PKC activation.

A Comparative Analysis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol Efficacy Relative to Conventional Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for therapeutic agents with enhanced cytotoxicity against tumor cells and reduced off-target effects remains a paramount objective. This guide provides a comparative overview of the efficacy of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, a representative of the ether lipid class of compounds, against traditional chemotherapy agents such as doxorubicin and cisplatin. This analysis is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Quantitative Efficacy Comparison

The in vitro cytotoxic activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs, such as Glycosylated Antitumor Ether Lipids (GAELs), has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of efficacy. For comparative purposes, IC50 values for the conventional chemotherapeutic agents doxorubicin and cisplatin are also presented. It is important to note that these values are derived from separate studies and experimental conditions may vary.

Compound/AnalogCell LineCancer TypeIC50 (µM)
1-O-Hexadecyl-2-O-methyl-rac-glycerol Analog (GAEL 1)BT-474Breast Cancer<5
1-O-Hexadecyl-2-O-methyl-rac-glycerol Analog (GAEL 4)DU-145Prostate Cancer<5
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7Breast Cancer17
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA549Lung Cancer9
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA427Lung Cancer25
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7, A549, A427, T84Various6.5 - 12.2

Table 1: In Vitro Cytotoxicity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol Analogs in Various Cancer Cell Lines.[1][2]

Chemotherapy AgentCell LineCancer TypeIC50 (µM) - 48h exposureIC50 (µM) - 72h exposure
DoxorubicinIMR-32NeuroblastomaLower than EllipticineNot specified
DoxorubicinUKF-NB-4NeuroblastomaSimilar to EllipticineNot specified
CisplatinBxPC-3Pancreatic CancerNot specifiedNot specified
CisplatinYAPCPancreatic CancerNot specifiedNot specified
CisplatinA549Lung CancerHigher than BEAS-2BHigher than BEAS-2B
CisplatinHeLaCervical Cancer11.10 - 25.03Not specified
CisplatinHepG2Liver CancerVariableVariable
CisplatinMCF-7Breast CancerVariableVariable

Table 2: In Vitro Cytotoxicity of Traditional Chemotherapy Agents in Various Cancer Cell Lines.[3][4][5][6]

Experimental Protocols

The determination of cytotoxic efficacy, as represented by the IC50 values in the tables above, is predominantly conducted using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., 1-O-Hexadecyl-2-O-methyl-rac-glycerol analogs or traditional chemotherapy agents) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for an additional few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated from the dose-response curve.[7][8]

Signaling Pathways and Mechanisms of Action

1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death).[9] The signaling pathways involved are multifaceted and can be visualized as follows:

G EtherLipid 1-O-Hexadecyl-2-O-methyl- rac-glycerol Rafts Membrane Rafts EtherLipid->Rafts PKC Protein Kinase C EtherLipid->PKC Inhibition Fas Fas/CD95 Rafts->Fas Co-localization & Capping Apoptosis Apoptosis Fas->Apoptosis Activation MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Downregulation MAPK_Pathway->Apoptosis

Ether Lipid Induced Apoptosis Pathway

The diagram illustrates that 1-O-Hexadecyl-2-O-methyl-rac-glycerol interacts with the cell membrane, leading to the co-localization and capping of Fas/CD95 death receptors within membrane rafts. This aggregation triggers the apoptotic cascade.[9] Additionally, these ether lipids can inhibit Protein Kinase C (PKC), a key signaling molecule, which in turn can downregulate the MAPK pathway, further contributing to the induction of apoptosis.

Experimental Workflow for Efficacy Assessment

The overall workflow for assessing the efficacy of a novel compound like 1-O-Hexadecyl-2-O-methyl-rac-glycerol compared to traditional chemotherapy is a systematic process.

G cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Line Culture DoseResponse Dose-Response Screening (MTT Assay) CellCulture->DoseResponse IC50 IC50 Determination DoseResponse->IC50 ApoptosisAssay Apoptosis Assays (e.g., Annexin V) IC50->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) IC50->PathwayAnalysis AnimalModel Tumor Xenograft Animal Model IC50->AnimalModel Treatment Treatment with Test Compound vs. Control AnimalModel->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth Toxicity Toxicity Assessment Treatment->Toxicity

Drug Efficacy Evaluation Workflow

This workflow begins with in vitro studies to establish a dose-response relationship and determine the IC50. Promising compounds are then subjected to mechanistic studies to understand their mode of action. Finally, in vivo studies using animal models are conducted to assess anti-tumor efficacy and potential toxicity in a whole-organism context.

References

Safety Operating Guide

Proper Disposal of 1-O-Hexadecyl-2-O-methyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, a chemical commonly used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a stable ether lipid. However, like many ether compounds, it requires careful handling to mitigate risks. The primary hazards are associated with its potential to form explosive peroxides over time and its flammability.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

PPE ComponentSpecification
Gloves Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A flame-resistant lab coat is essential.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If aerosolization is possible, a respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent accidents and exposure.

Small Spills (<100 mL):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work under a fume hood or in a well-ventilated area.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.

Large Spills (>100 mL):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent entry.

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) office or the designated emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The proper disposal of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is governed by its classification as a chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Collect all waste containing 1-O-Hexadecyl-2-O-methyl-rac-glycerol, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.

  • Label the container with "Hazardous Waste," the full chemical name "1-O-Hexadecyl-2-O-methyl-rac-glycerol," and the approximate concentration and volume.

Step 2: Storage of Chemical Waste

  • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container closed at all times, except when adding waste.

  • Store away from incompatible materials, such as strong oxidizing agents.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the completed hazardous waste label and any other required documentation.

  • Follow their specific instructions for packaging and transportation.

Decontamination of Laboratory Equipment

Thorough decontamination of laboratory equipment that has come into contact with 1-O-Hexadecyl-2-O-methyl-rac-glycerol is essential to prevent cross-contamination and ensure safety.

Experimental Protocol for Equipment Decontamination:

  • Initial Rinse: Rinse the equipment with a suitable solvent in which 1-O-Hexadecyl-2-O-methyl-rac-glycerol is soluble, such as ethanol or isopropanol. Collect this rinseate as hazardous waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment multiple times with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven at an appropriate temperature.

  • Verification (Optional but Recommended): For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by gas chromatography) to ensure no residual compound remains.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Disposal_Pathway cluster_0 Initial Handling cluster_1 Waste Collection & Spill Response cluster_2 Final Disposal start Chemical In Use waste_generation Waste Generated (Unused chemical, contaminated items) start->waste_generation spill Spill Occurs start->spill collect_waste Collect in Labeled Hazardous Waste Container waste_generation->collect_waste assess_spill Assess Spill Size spill->assess_spill store_waste Store in Designated Waste Area collect_waste->store_waste small_spill Small Spill (<100mL) Follow Cleanup Protocol assess_spill->small_spill <100mL large_spill Large Spill (>100mL) Evacuate & Call EH&S assess_spill->large_spill >100mL small_spill->collect_waste contact_disposal Contact EH&S or Licensed Contractor large_spill->contact_disposal store_waste->contact_disposal disposal Professional Disposal contact_disposal->disposal

Caption: Decision pathway for the proper disposal of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Essential Safety and Logistics for Handling 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling 1-O-Hexadecyl-2-O-methyl-rac-glycerol, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

While 1-O-Hexadecyl-2-O-methyl-rac-glycerol is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesMust meet ANSI Z87.1 standards. Should be equipped with side shields for comprehensive protection against splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended. Ensure to inspect gloves for any tears or perforations before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard, properly fitting lab coat should be worn to protect skin and clothing from potential splashes.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and to ensure a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure that the work area, typically a laboratory fume hood or a designated clean bench, is clean and free of contaminants.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When dispensing the chemical, whether in solid or solution form, do so carefully to avoid generating dust or aerosols.

  • Cross-Contamination: To prevent cross-contamination, always use clean, dedicated spatulas, and glassware. For lipids supplied in an organic solvent, it is imperative to use glass, stainless steel, or Teflon-lined containers and transfer instruments.[2][3] Avoid contact with plastics that can leach impurities.[2][3]

  • Post-Handling: After handling, thoroughly clean the work area and any used equipment. Wash hands thoroughly with soap and water.

Storage:

  • Short-term and Long-term: Store 1-O-Hexadecyl-2-O-methyl-rac-glycerol in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.[1]

  • Inert Atmosphere: For lipids susceptible to oxidation, especially when in solution, storing under an inert atmosphere of argon or nitrogen is recommended.[2][3]

Workflow for Safe Handling of 1-O-Hexadecyl-2-O-methyl-rac-glycerol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe dispense Carefully Dispense Chemical don_ppe->dispense avoid_contamination Use Clean, Dedicated Equipment dispense->avoid_contamination clean_area Clean Work Area and Equipment avoid_contamination->clean_area wash_hands Wash Hands Thoroughly clean_area->wash_hands

A flowchart illustrating the safe handling workflow.

Disposal Plan

As 1-O-Hexadecyl-2-O-methyl-rac-glycerol is not classified as a hazardous waste, disposal can be managed through standard laboratory waste streams for non-hazardous materials. However, it is essential to adhere to local, state, and federal regulations.

Disposal Steps:

  • Waste Identification: Confirm that the waste containing 1-O-Hexadecyl-2-O-methyl-rac-glycerol is not mixed with any hazardous substances. If it is, it must be treated as hazardous waste.

  • Solid Waste: Uncontaminated solid waste can typically be disposed of in the regular laboratory trash.[4][5]

  • Liquid Waste: Non-hazardous liquid waste may be permissible for drain disposal, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department.[4][6] Generally, small quantities of non-hazardous, water-soluble materials can be flushed down the sanitary sewer with copious amounts of water.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste if the solvent is hazardous. Deface the label of the empty container before disposing of it in the appropriate recycling or trash receptacle.[4]

Disposal Decision Tree for 1-O-Hexadecyl-2-O-methyl-rac-glycerol start Is the waste mixed with hazardous substances? hazardous_waste Dispose as Hazardous Waste start->hazardous_waste Yes non_hazardous Is the waste solid or liquid? start->non_hazardous No solid_waste Dispose in regular lab trash non_hazardous->solid_waste Solid liquid_waste Consult EHS for drain disposal approval non_hazardous->liquid_waste Liquid

A decision tree for the proper disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.